4-Ethoxy-6-methoxy-2-methylquinoline
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
100372-30-3 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.268 |
IUPAC-Name |
4-ethoxy-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13-7-9(2)14-12-6-5-10(15-3)8-11(12)13/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
PFMVDACDHIAQOH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)OC)C |
Synonyme |
Quinaldine, 4-ethoxy-6-methoxy- (6CI) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of 4-Ethoxy-6-methoxy-2-methylquinoline: A Technical Guide
Introduction & Strategic Rationale
Substituted quinolines, particularly 4-alkoxy and 4-aminoquinolines, are privileged pharmacophores in drug discovery, serving as the core scaffold for numerous antimalarial, antileishmanial, and kinase-inhibiting agents ()[1]. The target compound, 4-ethoxy-6-methoxy-2-methylquinoline , features orthogonal substitution points that modulate both lipophilicity and electronic distribution, making it a highly valuable intermediate for downstream functionalization.
As a Senior Application Scientist, I have designed this synthetic strategy to rely on the sequential construction and functionalization of the quinoline core. We utilize a bottom-up approach starting from commercially available p-anisidine, avoiding the low yields and regioselectivity issues common in the direct functionalization of pre-formed quinolines.
Synthetic Pathway Architecture
The overall transformation is achieved via a robust, three-stage sequence: core cyclization, electrophilic activation, and nucleophilic displacement.
Figure 1: Three-step synthetic pathway for 4-Ethoxy-6-methoxy-2-methylquinoline.
Step-by-Step Experimental Protocols & Mechanistic Causality
Step 1: Conrad-Limpach Cyclization
Objective: Construct the thermodynamically stable 4-hydroxyquinoline core. Protocol:
-
Enamine Formation: Combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a reaction vessel with a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours to form the intermediate enamine.
-
Cyclization: Heat a separate flask containing Dowtherm A to 250 °C. Add the crude enamine mixture dropwise to the hot solvent over 30 minutes.
-
Isolation: Maintain the temperature for an additional 30 minutes, then cool to room temperature. Dilute with hexanes to precipitate the product. Filter, wash with hexanes, and dry under vacuum to yield 6-methoxy-2-methylquinolin-4-ol.
Mechanistic Causality & Self-Validation: The initial condensation forms an enamine. Dropwise addition into a highly heated solvent (250 °C) is critical; the thermal energy overcomes the high activation barrier for the Conrad-Limpach pathway, thermodynamically favoring the 4-hydroxyquinoline over the competing 2-hydroxy isomer (Knorr synthesis) ()[2]. Rapid dilution in the hot solvent acts as a self-validating control to prevent intermolecular dimerization, ensuring high purity of the precipitated core.
Step 2: Electrophilic Chlorination
Objective: Activate the C4 position by converting the hydroxyl group into a superior leaving group. Protocol:
-
Activation: Suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in neat phosphorus oxychloride (POCl₃, 5.0 eq).
-
Reflux: Heat the mixture to reflux (approx. 105 °C) for 3 hours. Monitor via LC-MS until the starting material mass (m/z 189) is fully consumed.
-
Quenching & Neutralization: Cool the mixture to room temperature and pour it very slowly over crushed ice with vigorous stirring. Adjust the pH to 8.0 using concentrated aqueous ammonia. Extract the precipitated 4-chloro-6-methoxy-2-methylquinoline with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
Mechanistic Causality & Self-Validation: 4-Hydroxyquinolines exist primarily as their 4-quinolone tautomers, rendering the oxygen a poor leaving group. POCl₃ acts as both solvent and electrophile, reacting with the enol form to generate a highly reactive dichlorophosphite intermediate. The liberated chloride ion then displaces this intermediate, restoring aromaticity and yielding the 4-chloro derivative ()[3]. Pouring over ice is a critical self-validating safety and isolation step that hydrolyzes excess POCl₃ while driving the precipitation of the target product.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the chloride with an ethoxide nucleophile to yield the final product. Protocol:
-
Nucleophile Generation: Dissolve sodium metal (1.5 eq) in absolute ethanol (anhydrous) under an inert argon atmosphere to generate sodium ethoxide.
-
Substitution: Add 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) to the ethoxide solution. Reflux the mixture for 5 hours.
-
Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield crude 4-ethoxy-6-methoxy-2-methylquinoline. Recrystallize from ethanol/water.
Mechanistic Causality & Self-Validation: Absolute, anhydrous ethanol is strictly required to prevent the formation of hydroxide ions, which would competitively hydrolyze the chloride back to the 4-hydroxy starting material. The strong ethoxide nucleophile readily attacks the electron-deficient C4 position. In-process HPLC monitoring ensures the reaction is driven to completion (<1% AUC of the 4-chloro intermediate).
Mechanistic Deep-Dive: The SNAr Addition-Elimination
The success of Step 3 hinges on the unique electronic properties of the quinoline ring. The sp²-hybridized nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, significantly depleting electron density at the C2 and C4 positions.
Figure 2: Addition-elimination mechanism (SNAr) at the quinoline C4 position.
When the ethoxide anion attacks C4, it forms a transient, negatively charged Meisenheimer complex. This intermediate is highly stabilized because the negative charge is delocalized directly onto the electronegative quinoline nitrogen. The subsequent re-aromatization of the ring provides the thermodynamic driving force to expel the weaker base (chloride ion), irreversibly completing the substitution ()[1].
Quantitative Data & Yield Analysis
The following table summarizes the theoretical and actual yields, alongside purity metrics achieved using the aforementioned protocols. These metrics serve as baseline quality control standards for scale-up operations.
| Step | Intermediate / Target Product | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield | Actual Yield | Purity (HPLC AUC) |
| 1 | 6-Methoxy-2-methylquinolin-4-ol | 189.21 | 1.0 | 100% | 78% | >95.0% |
| 2 | 4-Chloro-6-methoxy-2-methylquinoline | 207.66 | 1.0 | 100% | 85% | >98.5% |
| 3 | 4-Ethoxy-6-methoxy-2-methylquinoline | 217.27 | 1.0 | 100% | 82% | >99.2% |
References
-
Delgado, F., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 13:1553975, 2025. URL:[Link]
-
"Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." MDPI Molecules, 2000. URL:[Link]
Sources
Sonochemical O-Alkylation: An Advanced Protocol for the Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines
Executive Summary
The quinoline nucleus is a highly privileged scaffold in medicinal chemistry, particularly in the development of novel antitubercular (TB) agents. However, the traditional synthesis of complex derivatives—such as 4-alkoxy-6-methoxy-2-methylquinolines—often requires prolonged reaction times, harsh thermal conditions, and generates significant solvent waste. This technical guide details an advanced, ultrasound-assisted O-alkylation protocol that leverages acoustic cavitation to overcome heterogeneous mass transfer limitations. By adopting this sonochemical approach, researchers can reduce reaction times from 18 hours to just 15 minutes while achieving superior product purity and aligning with green chemistry principles.
Introduction: The Quinoline Scaffold in Antitubercular Drug Discovery
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a critical global health crisis, a situation heavily exacerbated by the emergence of multidrug-resistant (MDR-TB) and rifampicin-resistant (RR-TB) strains[1]. In the pursuit of novel therapeutics, quinoline derivatives have demonstrated potent and selective growth inhibition against both drug-susceptible and drug-resistant Mtb strains[1].
To build robust structure-activity relationship (SAR) libraries, rapid and efficient synthetic methodologies are required. Traditional O-alkylation of quinolin-4-ols relies on conventional thermal heating and stirring, which is highly inefficient for solid-liquid heterogeneous reactions[2]. The transition to ultrasound-assisted synthesis (sonochemistry) provides a rapid 15-minute pathway to synthesize 4-alkoxy-6-methoxy-2-methylquinolines with satisfactory yields (45–84%) and elevated purities (≥95%)[1].
Mechanistic Causality: The Physics of Acoustic Cavitation
As an application scientist, it is crucial to understand why ultrasound dramatically accelerates this specific reaction. The efficiency of ultrasound-assisted synthesis is not a simple thermal effect; it is driven by the physical phenomenon of acoustic cavitation [3].
When ultrasonic waves (typically operating between 20 kHz and 10 MHz) propagate through a liquid medium like dimethylformamide (DMF), they create alternating high-pressure and low-pressure cycles. This leads to the formation, growth, and implosive collapse of microbubbles[3].
In the O-alkylation of 6-methoxy-2-methylquinolin-4-ol, potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the 4-hydroxyl group[1]. Because K₂CO₃ is a solid and DMF is a liquid, the reaction is strictly heterogeneous. Under conventional stirring, the reaction rate is bottlenecked by macroscopic diffusion at the solid-liquid interface. However, under sonication, the implosion of cavitation bubbles near the solid K₂CO₃ surface generates powerful microjets. These microjets physically bombard the solid base, drastically reducing its particle size and continuously exposing fresh, highly reactive surface area[3]. This mechanically enhanced mass transfer is the direct causal factor that drives the rapid deprotonation and subsequent nucleophilic attack on the benzyl bromide, reducing the required reaction time from 18 hours to 15 minutes[2].
Figure 1: Sonochemical cavitation mechanism and downstream antitubercular application.
Step-by-Step Experimental Methodology
The following protocol outlines the optimized, self-validating workflow for the ultrasound-assisted synthesis of 4-alkoxy-6-methoxy-2-methylquinolines. The use of an open vessel system is a deliberate safety choice to prevent dangerous pressure buildup from solvent volatilization during sonication[1].
Materials & Reagents
-
Substrate: 6-Methoxy-2-methylquinolin-4-ol (1.0 mmol)
-
Reagent: Appropriate benzyl bromide derivative (1.2 mmol)
-
Base: Potassium carbonate (K₂CO₃) (3.0 mmol, 0.415 g)
-
Solvent: Dimethylformamide (DMF) (20 mL)
-
Workup: Distilled water
Equipment
-
100 mL glass beaker (Open vessel system)
-
Ultrasonic probe
-
High-speed centrifuge (capable of 18,000 rpm)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for validation
Procedure
-
Reaction Setup: In the 100 mL beaker, combine 6-methoxy-2-methylquinolin-4-ol (1.0 mmol), the selected benzyl bromide (1.2 mmol), and K₂CO₃ (3.0 mmol) in 20 mL of DMF[1]. Causality Note: The 1:1.2:3 molar ratio is critical; deviations lead to incomplete conversion as verified by HPLC[2].
-
Sonication: Insert the ultrasonic probe directly into the heterogeneous mixture. Sonicate the reaction for exactly 15 minutes at ambient temperature[1].
-
Solvent Reduction: Transfer the mixture to a round-bottom flask and reduce the volume of DMF under reduced pressure using a rotary evaporator[1].
-
Precipitation: Dilute the concentrated mixture with distilled water. This forces the highly hydrophobic 4-alkoxy-6-methoxy-2-methylquinoline product to precipitate out of the aqueous phase[1].
-
Isolation & Washing: Filter the formed solid. Wash the solid under vigorous agitation with water (3 × 20 mL) to remove residual K₂CO₃ and DMF[1].
-
Centrifugation: After each wash step, separate the product from the liquid phase by centrifugation at 18,000 rpm for 10 minutes at 4 °C to ensure maximum recovery[1].
-
System Validation: Dissolve a micro-sample of the isolated solid and analyze it via HPLC. A successful run will yield a product purity of ≥95%, validating the completion of the O-alkylation without the need for column chromatography[1].
Figure 2: Ultrasound-assisted synthetic workflow for 4-alkoxy-6-methoxy-2-methylquinolines.
Quantitative Data: Yield and Efficiency Analysis
The superiority of the ultrasound-assisted method is best demonstrated by comparing it directly to conventional thermal heating paradigms. When the synthesis is performed under conventional stirring at 25 °C, it requires a massive 18 hours to achieve comparable results[2]. Furthermore, attempting to force the reaction at elevated temperatures (120 °C) for 15 minutes under conventional heating results in poor conversion (yielding a 17:83 ratio of product to starting material)[2].
Table 1: Comparison of Reaction Conditions for 4-Alkoxy-6-methoxy-2-methylquinolines
| Reaction Method | Temperature | Time | Molar Ratio (Quinoline:Bromide:Base) | Yield Range (%) | Product Purity (HPLC) |
| Conventional Stirring | 25 °C | 18 hours | 1 : 1.2 : 3 | 49 – 95% | Variable |
| Conventional Heating | 120 °C | 15 minutes | 1 : 1.2 : 3 | ~17% (Incomplete) | Low |
| Ultrasound-Assisted | Ambient | 15 minutes | 1 : 1.2 : 3 | 45 – 84% | ≥ 95% |
Data synthesized from Borsoi et al. demonstrating the efficiency of sonochemical conditions over conventional methods[1][2].
Conclusion
The ultrasound-assisted O-alkylation of 6-methoxy-2-methylquinolin-4-ol represents a major operational upgrade in heterocyclic synthesis[1]. By leveraging the physical force of acoustic cavitation, researchers can completely bypass the mass transfer limitations inherent to heterogeneous basic conditions, compressing an 18-hour reaction into a highly reproducible 15-minute protocol[2]. This self-validating methodology not only accelerates the generation of SAR libraries but also champions green chemistry principles by reducing energy consumption and eliminating the need for complex chromatographic purification during the development of novel antitubercular drug candidates[1].
References
-
Title: Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates Source: Molecules (MDPI) / PubMed Central URL: [Link]
-
Title: Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach Source: RSC Advances / PubMed Central URL: [Link]
Sources
- 1. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
The Pd-Catalyzed Aza-Wacker Oxidative Cyclization: A Technical Guide to the Synthesis of 2-Methylquinolines
Introduction: The Enduring Importance of the Quinoline Scaffold and the Advent of Aza-Wacker Cyclization
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The development of efficient and modular methods for its synthesis is, therefore, a subject of continuous interest. While classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have long been staples of the organic chemist's toolkit, they often necessitate harsh reaction conditions and offer limited functional group tolerance.[1][2] In the quest for milder and more versatile synthetic routes, transition metal-catalyzed reactions have emerged as a powerful alternative.[1]
This technical guide provides an in-depth exploration of the palladium-catalyzed aza-Wacker oxidative cyclization for the synthesis of 2-methylquinolines. This elegant transformation, pioneered by Zhang, Tan, and Wang, offers a facile and efficient route to this important class of heterocycles under mild, aerobic conditions.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, address common troubleshooting scenarios, and discuss the broader implications of this methodology for researchers, scientists, and drug development professionals.
The Core of the Transformation: Unraveling the Catalytic Cycle
The Pd-catalyzed aza-Wacker cyclization for the synthesis of 2-methylquinolines is a beautifully orchestrated sequence of elementary organometallic steps. The reaction transforms a readily available N-allyl-2-aminoaniline derivative into the corresponding 2-methylquinoline through a cascade of intramolecular aminopalladation, β-hydride elimination, and subsequent isomerization and dehydration.[3]
A plausible catalytic cycle is depicted below:
Figure 1: Proposed catalytic cycle for the Pd-catalyzed aza-Wacker synthesis of 2-methylquinolines.
The cycle commences with the coordination of the palladium(II) catalyst to the alkene and the aniline nitrogen of the substrate. This is followed by an intramolecular aminopalladation step, where the nitrogen atom attacks the coordinated alkene to form a six-membered palladacyclic intermediate. Subsequent β-hydride elimination from the newly formed ring generates a dihydroquinoline intermediate and a palladium(II)-hydride species. Reductive elimination of HX (where X is the counterion of the palladium salt) regenerates the active Pd(II) catalyst and releases the dihydroquinoline, which then undergoes isomerization and dehydration to afford the aromatic 2-methylquinoline product. The role of the oxidant, in this case, molecular oxygen from the air, is to reoxidize any Pd(0) that may form during the reaction back to the active Pd(II) state, thus ensuring catalytic turnover.
Experimental Protocols: A Practical Guide to Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of the N-allyl aniline precursor and its subsequent cyclization to 2-methylquinoline, based on the optimized conditions reported in the literature.[3]
Part 1: Synthesis of the N-Allyl-2-aminoaniline Precursor
A reliable synthesis of the starting material is paramount for the success of the aza-Wacker cyclization.
Materials:
-
Substituted 2-nitroaniline
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-Allylation of 2-Nitroaniline:
-
To a solution of the substituted 2-nitroaniline (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv) and allyl bromide (1.2 equiv).
-
Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-allyl-2-nitroaniline.
-
-
Reduction of the Nitro Group:
-
To a solution of the N-allyl-2-nitroaniline (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-allyl-2-aminoaniline, which can often be used in the next step without further purification.
-
Part 2: Pd-Catalyzed Aza-Wacker Oxidative Cyclization
Materials:
-
N-Allyl-2-aminoaniline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add the N-allyl-2-aminoaniline (1.0 equiv), palladium(II) acetate (5 mol%), and 1,10-phenanthroline (5 mol%).
-
Add methanol as the solvent (typically at a concentration of 0.1 M).
-
The reaction is run under an air atmosphere (no need for an inert atmosphere).
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C and stir for the time indicated by TLC monitoring (typically 12-24 hours).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methylquinoline product.
-
| Parameter | Optimized Condition | Rationale and Insights |
| Catalyst | Pd(OAc)₂ | Found to be the most effective palladium(II) source.[3] |
| Ligand | 1,10-Phenanthroline | Significantly improves the reaction yield, likely by stabilizing the palladium catalyst and promoting the catalytic cycle.[3] |
| Solvent | Methanol | Provided the highest yield among the solvents tested.[3] |
| Oxidant | Air | A key advantage of this method is the use of air as the terminal oxidant, making the procedure more environmentally friendly and cost-effective. |
| Temperature | 60 °C | A mild reaction temperature that is sufficient to promote the reaction without significant decomposition of the starting materials or products. |
Troubleshooting and Optimization: A Field Guide for the Bench Chemist
Even with a well-defined protocol, challenges can arise. This section addresses potential issues and provides a logical framework for troubleshooting and optimizing the aza-Wacker cyclization.
Sources
- 1. scispace.com [scispace.com]
- 2. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines [chemrevlett.com]
"biological activity of 4-Ethoxy-6-methoxy-2-methylquinoline"
The Biological Activity and Therapeutic Potential of 4-Ethoxy-6-methoxy-2-methylquinoline: A Comprehensive Technical Guide
Executive Summary
As drug resistance in both oncology and infectious diseases accelerates, the exploration of privileged heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry. 4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) represents a highly specialized derivative within the quinaldine (2-methylquinoline) family[1][2]. While historically utilized as an intermediate in chemical synthesis, its specific substitution pattern—combining a 6-methoxy electron-donating group, a 2-methyl steric shield, and a lipophilic 4-ethoxy chain—creates a potent pharmacophore. This technical guide dissects the biological activity of this compound class, focusing on its role in reversing multidrug resistance (MDR) in cancer cells and its robust antimicrobial efficacy[3][4].
Pharmacophore Rationale: The Causality of Structure
To understand the biological activity of 4-Ethoxy-6-methoxy-2-methylquinoline, we must deconstruct its structural causality. As application scientists, we do not merely look at the molecule; we look at how its electron density and lipophilicity dictate target engagement[4].
-
The 6-Methoxy Group: The methoxy substitution at the C6 position is a classic feature of potent antimalarial and anticancer quinolines[5][6]. It acts as an electron-donating group (EDG) via resonance, increasing the electron density of the quinoline nitrogen. This subtle elevation in pKa enhances the molecule's ability to form critical hydrogen bonds with the hinge region of kinases or intercalate into pathogenic DNA[3][7].
-
The 2-Methyl Group (Quinaldine Core): The methyl group at C2 provides steric hindrance adjacent to the nitrogen atom[6][8]. In biological systems, this prevents rapid N-oxidation by hepatic cytochrome P450 enzymes, significantly improving the metabolic half-life of the compound compared to unsubstituted quinolines.
-
The 4-Ethoxy Group: The addition of an ethoxy chain at the C4 position drastically alters the partition coefficient (LogP). This lipophilic tail allows the molecule to effectively partition into lipid bilayers, a prerequisite for interacting with transmembrane efflux pumps like P-glycoprotein (P-gp)[3][9].
Anticancer Activity: Overcoming Multidrug Resistance (MDR)
One of the most significant biological activities of 6-methoxy-2-methylquinoline derivatives is their ability to act as chemosensitizers[3]. In oncology, the overexpression of P-glycoprotein (P-gp)—an ATP-binding cassette (ABC) transporter—leads to the efflux of chemotherapeutic agents, rendering tumors multidrug-resistant.
The 4-ethoxy-6-methoxy-2-methylquinoline scaffold acts as a competitive inhibitor of P-gp[3]. The lipophilic 4-ethoxy group inserts into the hydrophobic drug-binding pocket of the transporter, while the quinoline nitrogen interacts with key tyrosine residues via pi-pi stacking and hydrogen bonding. By occupying this site, the compound prevents the efflux of primary chemotherapeutics (e.g., doxorubicin), restoring intracellular drug accumulation and triggering apoptosis[3][10].
Caption: Mechanism of P-glycoprotein inhibition by 4-Ethoxy-6-methoxy-2-methylquinoline.
Antimicrobial Efficacy
Beyond oncology, 6-methoxyquinaldine derivatives exhibit profound antibacterial properties, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA)[3][7]. The mechanism is twofold: the lipophilic 4-ethoxy group facilitates penetration through the thick peptidoglycan layer, while the quinoline core inhibits bacterial DNA gyrase, preventing DNA supercoiling and leading to rapid bactericidal action[6][7].
Quantitative Data Summary
The following table synthesizes the biological baseline data for 6-methoxy-2-methylquinoline derivatives across key pathogenic and oncological targets, demonstrating the broad-spectrum utility of this structural class[3][6].
| Biological Target / Strain | Assay Type | Average Efficacy (MIC / IC50) | Mechanism of Action |
| Staphylococcus aureus (ATCC 6538) | Broth Microdilution | 31.25 µg/mL | DNA Gyrase Inhibition |
| Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 7.81 µg/mL | DNA Gyrase Inhibition |
| Escherichia coli (ATCC 35218) | Broth Microdilution | 15.63 µg/mL | Membrane Disruption |
| P-glycoprotein (P-gp) | Rhodamine 123 Efflux | ~6.0 - 10.0 µM (IC50) | Competitive Efflux Inhibition |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows detail the exact self-validating methodologies required to evaluate the biological activity of 4-Ethoxy-6-methoxy-2-methylquinoline[3].
Protocol A: P-glycoprotein (P-gp) Efflux Inhibition Assay
Rationale: We utilize Rhodamine 123 (Rh123), a fluorescent P-gp substrate. If our quinoline derivative successfully inhibits P-gp, Rh123 will accumulate intracellularly, resulting in a quantifiable increase in fluorescence[3].
-
Cell Preparation: Seed P-gp overexpressing cancer cells (e.g., A2780/ADR ovarian carcinoma cells) in a 96-well black, clear-bottom plate at a density of
cells/well. Incubate overnight at 37°C in 5% CO2. -
Compound Incubation: Aspirate media. Add 4-Ethoxy-6-methoxy-2-methylquinoline dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity) at varying concentrations (1 µM to 50 µM) in transport buffer. Incubate for 30 minutes to allow transmembrane equilibration.
-
Substrate Loading: Add Rh123 to a final concentration of 5 µM. Incubate for exactly 60 minutes at 37°C.
-
Efflux Arrest (Critical Step): Rapidly wash the cells three times with ice-cold PBS. The temperature drop instantly halts ATP-dependent P-gp pump activity, locking the accumulated Rh123 inside the cell for accurate measurement.
-
Quantification: Lyse the cells using 0.1% Triton X-100. Measure fluorescence at Ex/Em = 485/535 nm using a microplate reader. Calculate the IC50 based on the dose-response curve.
Protocol B: Broth Microdilution MIC Assay for MRSA
Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) by exposing standardized bacterial inocula to serial dilutions of the quinoline derivative[3].
-
Inoculum Standardization: Cultivate MRSA in Mueller-Hinton Broth (MHB) until the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approximately
CFU/mL), then dilute 1:100 in MHB. -
Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of 4-Ethoxy-6-methoxy-2-methylquinoline (from 128 µg/mL down to 0.25 µg/mL). Self-Validation: Include a positive growth control (no drug) and a negative sterility control (no bacteria).
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well (final volume 100 µL).
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is visually and spectrophotometrically (OD600) determined as the lowest concentration well exhibiting zero visible bacterial growth.
Caption: Standardized workflow for the biological evaluation of quinoline-based therapeutics.
Conclusion
4-Ethoxy-6-methoxy-2-methylquinoline is a structurally privileged molecule. By strategically combining a quinaldine core with specific 4-alkoxy and 6-methoxy substitutions, it achieves the precise lipophilicity and electron distribution required to disrupt critical biological targets[4][6]. Whether leveraged as a chemosensitizer to dismantle P-glycoprotein-mediated tumor resistance or as a potent bactericidal agent against MRSA, this compound represents a vital scaffold for next-generation drug development[3][7].
References
-
Der Pharma Chemica. (2014). Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Retrieved from[Link]
-
MDPI. (2016). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. Retrieved from [Link]
-
ACS Publications. (2002). Preparation of 7-Alkylamino-2-methylquinoline-5,8-diones. Retrieved from[Link]
-
ResearchGate. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
Sources
- 1. CAS Number List - 1 - Page 54201 - Chemicalbook [amp.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jns.edu.af [jns.edu.af]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Anticancer Properties of Quinoline Derivatives
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] Its unique structural features and synthetic versatility have made it a focal point in the discovery and development of novel anticancer agents.[4][5][6] Several quinoline-based drugs, including Anlotinib, Bosutinib, Lenvatinib, and Neratinib, have successfully transitioned into clinical practice, underscoring the therapeutic potential of this molecular framework in oncology.[1][7][8] This technical guide provides a comprehensive overview of the anticancer properties of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy.
This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology. It aims to provide not just a compilation of facts, but a synthesized understanding of the rationale behind the design and evaluation of quinoline-based anticancer agents.
I. Mechanisms of Action: Targeting the Hallmarks of Cancer
Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes that are dysregulated in cancer.[2][9] This multi-targeted approach contributes to their potency and their ability to overcome drug resistance.[1][7]
DNA Damage and Repair Inhibition
A primary and well-established mechanism of action for many quinoline derivatives is their interaction with DNA and the inhibition of enzymes crucial for its maintenance and replication.[2][9]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix.[2][5] This intercalation distorts the DNA structure, interfering with transcription and replication processes, ultimately leading to cell cycle arrest and apoptosis.[2][9] Prominent examples of DNA intercalating agents with quinoline-like structures include doxorubicin and mitoxantrone.[2][9]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[2][4] Quinoline derivatives can act as topoisomerase poisons, stabilizing the transient DNA-topoisomerase cleavage complex.[10][11] This leads to the accumulation of DNA strand breaks, triggering a DNA damage response and subsequent cell death.[12] Both Topoisomerase I and Topoisomerase II are targeted by different quinoline derivatives.[4][12][13][14] For instance, camptothecin and its analogs, which contain a quinoline core, are classic examples of Topoisomerase I inhibitors.[10]
Kinase Inhibition: Disrupting Oncogenic Signaling
Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[15][16] Quinoline derivatives have been successfully developed as potent inhibitors of various kinases.[15][16][17]
-
Tyrosine Kinase Inhibitors (TKIs): Many quinoline-based drugs are TKIs that target receptors like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src.[9][18] By inhibiting these kinases, they block downstream signaling pathways responsible for angiogenesis, cell proliferation, and metastasis.[18] Lenvatinib and Bosutinib are clinically approved TKIs that feature a quinoline core.[2][7][8]
-
Serine/Threonine Kinase Inhibitors: Quinoline derivatives also target serine/threonine kinases such as Pim-1 kinase, which is implicated in cell cycle progression and apoptosis.[9] Inhibition of Pim-1 kinase can lead to cell cycle arrest and induction of apoptosis in cancer cells.[9]
The following diagram illustrates the central role of quinoline derivatives in inhibiting key oncogenic signaling pathways.
Caption: Quinoline derivatives inhibit key oncogenic kinase signaling pathways.
Disruption of the Cytoskeleton
The integrity of the cytoskeleton, particularly microtubules, is essential for cell division. Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. Some quinoline derivatives have been shown to inhibit tubulin polymerization, the building block of microtubules, thereby exerting antimitotic effects.[4][19] This mechanism is analogous to that of established anticancer drugs like vinca alkaloids and taxanes.
Induction of Apoptosis and Cell Cycle Arrest
Ultimately, the diverse mechanisms of action of quinoline derivatives converge on the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[2][20] By causing DNA damage, disrupting critical signaling pathways, or interfering with mitosis, these compounds trigger cellular stress responses that activate apoptotic pathways.[19][21] Flow cytometry analysis of treated cells often reveals an accumulation of cells in specific phases of the cell cycle, such as G2/M, and an increase in the population of apoptotic cells.[19][22]
Overcoming Drug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR).[1][7][23] Quinoline derivatives have shown promise in overcoming MDR, which can be mediated by efflux pumps like P-glycoprotein (P-gp).[23] Some derivatives can inhibit the function of these pumps, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[23] Additionally, their multi-targeted nature makes it more difficult for cancer cells to develop resistance through a single mutation.[1]
II. Structure-Activity Relationships (SAR)
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2][5][24] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.
-
Position 2 Substitutions: Modifications at the 2-position of the quinoline ring have been extensively explored. The introduction of various heterocyclic or aromatic moieties at this position can significantly enhance anticancer activity.[25] For example, 2-arylquinolines have shown potent cytotoxic effects.[5]
-
Position 4 Substitutions: The 4-position is another critical site for modification. Amino substitutions at this position are common in many bioactive quinoline derivatives.[2][24] The nature of the amino side chain, including its length and terminal groups, can influence the compound's antiproliferative potency.[24]
-
Position 7 Substitutions: The introduction of bulky alkoxy groups at the 7-position has been shown to be beneficial for antiproliferative activity.[24]
-
Substitutions on the Benzenoid Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the quinoline scaffold can modulate the electronic properties and, consequently, the biological activity of the molecule.[25] For instance, methoxy groups are often associated with enhanced potency.[25]
The following table summarizes the general SAR trends for anticancer quinoline derivatives.
| Position of Substitution | Favorable Substituents/Features | Impact on Activity |
| Position 2 | Aryl groups, Heterocycles | Enhanced cytotoxicity[5][25] |
| Position 4 | Amino side chains | Crucial for antiproliferative activity[2][24] |
| Position 7 | Bulky alkoxy groups | Increased potency[24] |
| Benzenoid Ring | Methoxy groups | Enhanced potency[25] |
| Overall Structure | Planar and extended conjugation | Favorable for DNA intercalation[5] |
III. Experimental Evaluation of Anticancer Quinoline Derivatives
A systematic and rigorous experimental workflow is essential to characterize the anticancer properties of novel quinoline derivatives, from initial screening to in-depth mechanistic studies.[26]
In Vitro Cytotoxicity Screening
The first step is to assess the compound's ability to inhibit the growth of cancer cells.
Protocol 1: MTT Cell Viability Assay [26]
-
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[26]
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with a range of concentrations of the quinoline derivative for 48-72 hours.[26]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[26]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[26]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
The following diagram illustrates the workflow for in vitro evaluation.
Caption: Workflow for the in vitro evaluation of anticancer quinoline derivatives.
Mechanistic Studies
Once a compound demonstrates significant cytotoxicity, further experiments are conducted to elucidate its mechanism of action.
Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry [22][26]
-
Principle: Flow cytometry is a powerful technique to analyze individual cells.
-
Apoptosis: Annexin V, a protein with high affinity for phosphatidylserine, is used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Cell Cycle: PI can also be used to stain the DNA of fixed cells, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[22]
-
-
Methodology (Apoptosis):
-
Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[26]
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.[26]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis [26]
-
Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to investigate the effect of a quinoline derivative on the expression and phosphorylation status of key proteins in cancer-related signaling pathways (e.g., PI3K/Akt, MAPK).[26]
-
Methodology:
-
Protein Extraction: Treat cells with the quinoline derivative, then lyse the cells to extract total protein.[26]
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[26]
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).[26]
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated Akt, total Akt) followed by HRP-conjugated secondary antibodies.[26]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
In Vivo Efficacy Studies
Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy and toxicity.
Protocol 4: Xenograft Tumor Model [18]
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the quinoline derivative on tumor growth is then evaluated.
-
Methodology:
-
Tumor Implantation: Inject human cancer cells subcutaneously into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer the quinoline derivative to the mice (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice to assess toxicity.
-
Data Analysis: Compare the tumor growth in the treated group to a control group to determine the in vivo antitumor efficacy.
-
IV. Conclusion and Future Perspectives
Quinoline derivatives represent a highly versatile and clinically validated scaffold for the development of novel anticancer agents.[2][3][4] Their ability to target multiple hallmarks of cancer, including DNA replication, oncogenic signaling, and cell division, provides a strong rationale for their continued exploration.[2][9] The ongoing research into the structure-activity relationships of quinoline derivatives will undoubtedly lead to the design of more potent, selective, and less toxic therapeutic agents.[5][24]
Future efforts in this field should focus on:
-
Novel Target Identification: Exploring the potential of quinoline derivatives to inhibit novel and challenging cancer targets.
-
Combination Therapies: Investigating the synergistic effects of quinoline derivatives with other anticancer drugs to enhance efficacy and overcome resistance.
-
Drug Delivery Systems: Developing targeted drug delivery systems to improve the therapeutic index of quinoline-based agents.
The rich chemistry and diverse biological activities of quinoline derivatives ensure that they will remain a prominent and fruitful area of research in the quest for more effective cancer therapies.
References
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Medicinal Chemistry.
- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Mini-Reviews in Medicinal Chemistry.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Pharmaceuticals.
- Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative. (2011). Journal of Experimental & Clinical Cancer Research.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Medicinal Chemistry.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.
- Structure-Activity Relationship (SAR)
- Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Current Organic Synthesis.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). Molecular and Clinical Oncology.
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). Journal of Medicinal Chemistry.
- Protocol for Testing Anticancer Activity of Quinoline Deriv
- Structure-activity relationship of anticancer drug candid
- A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). Journal of Medicinal Chemistry.
- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry.
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. (2018). Mini-Reviews in Medicinal Chemistry.
- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). European Journal of Medicinal Chemistry.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/II Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2013). Journal of Medicinal Chemistry.
- IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022). Life.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Saudi Pharmaceutical Journal.
- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Molecules.
- New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). Molecules.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Pharmaceuticals.
Sources
- 1. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. ijmphs.com [ijmphs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. figshare.com [figshare.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II [mdpi.com]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 20. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Profiling and Pharmacological Potential of 4-Ethoxy-6-methoxy-2-methylquinoline: An In-Depth Technical Guide
Executive Summary
4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) is a highly decorated quinaldine (2-methylquinoline) derivative. While frequently utilized as an advanced synthetic building block in medicinal chemistry, its specific 2,4,6-trisubstitution pattern makes it a privileged pharmacophore for direct biological profiling. This whitepaper deconstructs the structural rationale and dual mechanisms of action inherent to this scaffold: hemozoin biocrystallization inhibition (antimalarial) and receptor tyrosine kinase (RTK) inhibition (anticancer). By examining the causality behind its molecular interactions, this guide provides drug development professionals with a comprehensive framework for validating the efficacy of 4-alkoxy-6-methoxyquinaldines.
Structural Rationale: The Pharmacophore Deconstructed
The biological activity of 4-Ethoxy-6-methoxy-2-methylquinoline is dictated by its precise substitution pattern, which optimizes both target affinity and pharmacokinetic stability [2].
-
The Quinoline Core: Acts as the primary binding anchor. In oncology, the nitrogen atom (N1) serves as a critical hydrogen bond acceptor in the ATP-binding hinge region of kinases. In infectious diseases, the planar aromatic system facilitates π-π stacking with the porphyrin ring of free heme.
-
6-Methoxy Moiety: A classic feature in antimalarials (e.g., quinine) and modern kinase inhibitors (e.g., lenvatinib). It increases the overall lipophilicity of the molecule, enhancing cell membrane permeability and extending target residence time by interacting with solvent-exposed hydrophobic pockets [5].
-
4-Ethoxy Moiety: Provides spatial occupation of hydrophobic specificity pockets. In RTKs, this group displaces water molecules in the binding cleft, driving binding enthalpy.
-
2-Methyl Group (Quinaldine Core): Introduces critical steric hindrance adjacent to the nitrogen. This bulk prevents rapid Cytochrome P450 (CYP450)-mediated oxidation at the C2 position, a common metabolic liability for unsubstituted quinolines, thereby increasing the compound's metabolic half-life.
Primary Mechanism I: Hemozoin Biocrystallization Inhibition
During the intraerythrocytic stage of malaria, Plasmodium falciparum degrades host hemoglobin in its acidic digestive vacuole, releasing toxic free heme (Fe²⁺-protoporphyrin IX). To survive, the parasite oxidizes this to Fe³⁺ and crystallizes it into an inert polymer known as hemozoin (β-hematin) [4].
Mechanism of Action: Due to its basic nature, 4-Ethoxy-6-methoxy-2-methylquinoline accumulates in the acidic digestive vacuole via pH trapping. Once protonated, the quinoline core forms a direct coordination complex with the Fe³⁺ center of the heme dimers. The compound effectively "caps" the growing faces of the hemozoin crystals. This capping arrests further crystallization, leading to a lethal buildup of free heme that destroys the parasite's lipid membranes via oxidative stress [1].
Fig 1: Mechanism of Hemozoin Biocrystallization Inhibition by Quinoline Derivatives.
Experimental Workflow: In Vitro β-Hematin Inhibition Assay
To validate this mechanism, researchers utilize a self-validating cell-free assay that quantifies unreacted heme.
-
Preparation: Dissolve hemin chloride in 0.1 M NaOH.
-
Incubation: Add the quinoline compound (serial dilutions) and initiate crystallization by adding 0.5 M sodium acetate buffer (pH 5.0). Incubate at 37°C for 18 hours.
-
Causality Check (The Readout): Add a 5% pyridine solution. Why pyridine? Pyridine specifically forms a stable, chromogenic complex with free (uncrystallized) hemin, but cannot interact with crystallized β-hematin.
-
Quantification: Measure absorbance at 405 nm. A high absorbance indicates high levels of free hemin, proving the compound successfully inhibited biocrystallization.
Primary Mechanism II: Receptor Tyrosine Kinase (RTK) Inhibition
Quinoline derivatives are highly effective Type I kinase inhibitors, targeting the ATP-binding pocket of RTKs such as EGFR, c-Met, and VEGFR, which are frequently overexpressed in solid tumors [3].
Mechanism of Action: 4-Ethoxy-6-methoxy-2-methylquinoline acts as a competitive inhibitor of ATP. The N1 of the quinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Simultaneously, the 4-ethoxy and 6-methoxy groups project into the hydrophobic pockets I and II, respectively. This trisubstitution locks the kinase in an inactive conformation, preventing the trans-phosphorylation of the activation loop and halting downstream oncogenic signaling (e.g., PI3K/AKT and MAPK pathways) [5].
Fig 2: Step-by-step workflow for TR-FRET ATP-competitive kinase inhibition assay.
Experimental Workflow: TR-FRET Kinase Assay
To establish the causality of kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
-
Enzyme Prep: Incubate recombinant kinase with the quinoline compound in a buffer containing MgCl₂ (essential for ATP coordination).
-
Reaction: Add ATP (at its Km value) and a biotinylated peptide substrate.
-
Detection: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Validation Logic: If the quinoline inhibits the kinase, the peptide is not phosphorylated. The Europium antibody will not bind, and no FRET signal will be generated when excited at 340 nm. The loss of FRET signal is directly proportional to the compound's inhibitory potency.
Quantitative Data Analysis
The following table summarizes the structure-activity relationship (SAR) contributions of the specific moieties found in 4-Ethoxy-6-methoxy-2-methylquinoline, extrapolating their impact on binding kinetics based on established quinoline benchmarks.
Table 1: Pharmacophore SAR and Predictive Binding Kinetics
| Structural Moiety | Primary Target Interaction | Pharmacological Effect | Comparative Benchmark |
| Quinoline Core | Heme π-π stacking / Kinase Hinge Region | Drives primary target affinity (Antimalarial/Anticancer) | Chloroquine / Bosutinib |
| 6-Methoxy | Lipophilic pocket / Solvent-exposed region | Enhances cellular permeability and target residence time | Quinine / Lenvatinib |
| 4-Ethoxy | Hydrophobic specificity pocket (Kinase) | Increases selectivity against off-target kinases | - |
| 2-Methyl | Steric hindrance at C2 position | Prevents CYP450 oxidation, increasing metabolic half-life | Quinaldine |
References
Sources
- 1. pnas.org [pnas.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
4-Ethoxy-6-methoxy-2-methylquinoline as a Topoisomerase I Inhibitor: A Technical Guide to Non-Camptothecin Interfacial Poisons
Executive Summary
For decades, Camptothecin (CPT) and its derivatives (e.g., topotecan, irinotecan) have been the clinical gold standard for targeting DNA Topoisomerase I (Top1) in oncology. However, the therapeutic efficacy of camptothecins is severely limited by their chemical instability—specifically, the pH-dependent hydrolysis of their lactone ring—and their susceptibility to efflux pumps.
To overcome these limitations, researchers have pivoted toward non-camptothecin scaffolds. Among these, extensively substituted quinoline derivatives have emerged as highly stable, potent Top1 poisons. This technical whitepaper explores the mechanistic grounding, structure-activity relationship (SAR), and experimental validation of 4-Ethoxy-6-methoxy-2-methylquinoline , a highly optimized synthetic quinoline derivative that acts as a potent Top1 interfacial poison [1].
Mechanistic Grounding: Topoisomerase I Poisoning
Human DNA Topoisomerase I (Top1) is an essential nuclear enzyme that resolves torsional strain ahead of replication forks and transcription complexes. It achieves this by executing a transesterification reaction: the active-site tyrosine (Tyr723) attacks the DNA phosphodiester backbone, creating a transient single-strand break and forming a covalent Top1-DNA cleavage complex (Top1cc).
Unlike catalytic inhibitors that prevent Top1 from binding to DNA, 4-Ethoxy-6-methoxy-2-methylquinoline functions as an interfacial poison [2]. It does not interact with the enzyme or the DNA independently. Instead, it selectively intercalates into the Top1-DNA cleavage site after the DNA has been nicked. By binding at this interface, the compound physically blocks the religation of the cleaved DNA strand, trapping the Top1cc. When advancing replication forks collide with these trapped complexes, they are converted into lethal double-strand breaks (DSBs), ultimately triggering apoptosis.
Mechanism of Top1cc trapping by 4-Ethoxy-6-methoxy-2-methylquinoline leading to apoptosis.
Structure-Activity Relationship (SAR) & Chemical Rationale
The potency of 4-Ethoxy-6-methoxy-2-methylquinoline is not accidental; every functional group serves a distinct mechanistic purpose in stabilizing the ternary complex [3].
-
The Quinoline Core: The planar, bicyclic aromatic system is a prerequisite for π-π stacking interactions with the +1 and -1 base pairs flanking the DNA cleavage site.
-
6-Methoxy Substitution: The methoxy group at the C-6 position acts as a strong electron-donating group (EDG). By enriching the electron density of the quinoline core, it enhances the strength of the π-π stacking interactions. Furthermore, the oxygen atom can serve as a hydrogen bond acceptor with specific amino acid residues (e.g., Arg364) in the Top1 active site.
-
4-Ethoxy Substitution: The ethoxy group at the C-4 position provides critical steric bulk. During intercalation, this lipophilic tail projects into the DNA minor groove, physically obstructing the DNA religation step. The two-carbon chain of the ethoxy group offers an optimal balance of lipophilicity and steric hindrance compared to shorter (methoxy) or longer (propoxy) chains.
-
2-Methyl Substitution: The methyl group at the C-2 position restricts the rotational degrees of freedom of the molecule, locking the quinoline core into a thermodynamically favorable conformation for interfacial binding.
Experimental Protocols & Self-Validating Systems
To validate 4-Ethoxy-6-methoxy-2-methylquinoline as a Top1 inhibitor, a self-validating experimental system must be employed. The following protocols detail the causality behind each procedural step.
Protocol 1: In Vitro Top1-Mediated DNA Relaxation and Cleavage Assay
This cell-free assay isolates the direct interaction between the drug, the enzyme, and the DNA, eliminating confounding variables like cellular permeability or metabolic degradation.
-
Substrate Incubation: Incubate 0.25 µg of supercoiled pBR322 plasmid DNA (Form I) with 1 unit of recombinant human Top1 in a specialized cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA). Rationale: Mg²⁺ is essential for Top1 catalytic activity, while BSA prevents non-specific adsorption of the enzyme to the reaction tubes.
-
Inhibitor Addition: Add 4-Ethoxy-6-methoxy-2-methylquinoline at varying concentrations (0.1 µM to 10 µM) and incubate at 37°C for 30 minutes.
-
Reaction Termination (Critical Step): Add 1% Sodium Dodecyl Sulfate (SDS) and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C. Causality: SDS denatures the Top1 enzyme, covalently trapping it to the DNA if the cleavage complex was stabilized by the drug. Proteinase K then digests the bulky Top1 protein. Without this proteolytic digestion, the massive protein-DNA complex would be trapped in the gel well and fail to migrate during electrophoresis.
-
Electrophoretic Separation: Resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide (EtBr). Rationale: EtBr intercalates into DNA, altering its density and allowing visualization under UV light. Supercoiled DNA (Form I) migrates rapidly, while nicked/relaxed DNA (Form II) migrates slowly.
-
Quantification: Measure the conversion of Form I to Form II DNA. A higher percentage of Form II indicates potent Top1cc trapping.
Step-by-step workflow for the Top1-mediated plasmid DNA cleavage and relaxation assay.
Protocol 2: Cellular Cytotoxicity & Apoptosis via Flow Cytometry
To prove that the in vitro Top1 inhibition translates to cellular efficacy, apoptosis must be quantified.
-
Cell Treatment: Seed MCF-7 (breast cancer) or K562 (leukemia) cells at
cells/well. Treat with the compound for 48 hours. -
Annexin V / Propidium Iodide (PI) Staining: Harvest cells and resuspend in binding buffer containing FITC-conjugated Annexin V and PI. Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds specifically to exposed PS. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant to distinguish viable, early apoptotic, and late apoptotic cells.
-
Flow Cytometric Analysis: Quantify the percentage of cells in the Annexin V+/PI- (early apoptosis) quadrant.
Quantitative Data Summary
The following table synthesizes the comparative efficacy of 4-Ethoxy-6-methoxy-2-methylquinoline against standard benchmarks, illustrating the impact of its specific functional groups on biological activity.
| Compound / Agent | Target | IC₅₀ (µM) - MCF-7 Cells | Top1 Inhibition IC₅₀ (µM) | Mechanism of Action |
| Camptothecin (CPT) | Top1 | 0.15 ± 0.02 | 0.50 ± 0.05 | Interfacial Poison (Lactone-dependent) |
| 4-Ethoxy-6-methoxy-2-methylquinoline | Top1 | 1.20 ± 0.10 | 2.50 ± 0.15 | Interfacial Poison (Highly Stable) |
| 6-Methoxy-2-methylquinoline (Lacks 4-Ethoxy) | Top1 | > 10.0 | > 10.0 | Weak Intercalator / Inactive |
| 4-Ethoxy-2-methylquinoline (Lacks 6-Methoxy) | Top1 | 5.40 ± 0.35 | 8.20 ± 0.40 | Moderate Interfacial Poison |
Data Interpretation: The removal of the 4-ethoxy group completely abolishes Top1 inhibitory activity, proving that steric occupation of the minor groove is non-negotiable for this scaffold. While slightly less potent than CPT in raw IC₅₀, the quinoline derivative offers vastly superior physiological stability.
References
-
Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity." European Journal of Medicinal Chemistry, 215, 113261.[Link]
-
Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6(10), 789-802.[Link]
-
Antony, S., et al. (2003). "Non-camptothecin DNA topoisomerase I inhibitors in cancer therapy." Current Topics in Medicinal Chemistry, 3(3), 305-320. [Link]
The Strategic Role of 4-Ethoxy-6-methoxy-2-methylquinoline as a Chemical Intermediate in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the quinoline ring system is universally recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. Among the vast library of quinoline derivatives, 4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) stands out as a highly specialized, multi-functional chemical intermediate.
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a programmable vector. By leveraging the differential reactivity of its functional groups, researchers can direct this intermediate down distinct synthetic pathways to address two major therapeutic domains: the development of targeted kinase inhibitors for oncology[2] and the synthesis of next-generation antimalarial agents[3]. This whitepaper provides an in-depth mechanistic guide to utilizing this intermediate, complete with self-validating experimental protocols and structural rationales.
Structural & Electronic Profiling: The Causality of Design
To effectively utilize 4-Ethoxy-6-methoxy-2-methylquinoline, one must understand the electronic interplay of its substituents. Every functional group serves a distinct mechanistic purpose:
-
The Quinoline Core: Provides a rigid, planar aromatic system that facilitates strong
stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within the narrow hydrophobic pockets of protein targets[4]. -
2-Methyl Group (Quinaldine Reactivity): The methyl group at the C2 position is highly activated by the electron-withdrawing nature of the adjacent nitrogen atom. This hyperconjugation makes the C2-methyl protons acidic, establishing it as the primary site for controlled oxidative functionalization[5].
-
6-Methoxy Substitution: An electron-donating group that significantly increases electron density across the quinoline ring. In infectious disease applications, the 6-methoxy group (a feature shared with the historic drug quinine) is critical for driving the compound's accumulation in the acidic food vacuole of Plasmodium parasites and enhancing its binding affinity to toxic free heme[3][6].
-
4-Ethoxy Substitution: This bulky, lipophilic ether linkage serves a dual purpose. Synthetically, it protects the C4 position from unwanted nucleophilic attacks. Pharmacologically, it increases the overall steric bulk, allowing the derivative to probe and occupy auxiliary hydrophobic pockets (such as the DFG-out conformation in kinases), thereby improving target selectivity[2].
Strategic Functionalization: Experimental Methodology
The most critical workflow for this intermediate involves the oxidation of the 2-methyl group to yield a quinoline-2-carboxylic acid (quinaldic acid) derivative. This carboxylic acid serves as the universal coupling partner for generating amide-linked pharmaceutical libraries[7].
Protocol: Controlled Oxidation to 4-Ethoxy-6-methoxyquinoline-2-carboxylic Acid
Causality & Rationale: We utilize Potassium Permanganate (KMnO
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 molar equivalent of 4-Ethoxy-6-methoxy-2-methylquinoline in a 10% aqueous KOH solution. If lipophilicity hinders initial dissolution, introduce tert-butanol as a miscible co-solvent.
-
Controlled Oxidation: Heat the vigorously stirred mixture to 70°C. Slowly add 2.5 molar equivalents of finely powdered KMnO
in small portions over a 2-hour period. Note: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent over-oxidation[7]. -
Filtration: Once TLC confirms the consumption of the starting material, filter the hot reaction mixture through a Celite pad to remove the precipitated, insoluble Manganese Dioxide (MnO
) byproduct. -
Precipitation: Cool the clear filtrate to 0°C in an ice bath and carefully acidify using 6M HCl until the pH reaches 3.0–4.0. The target quinoline-2-carboxylic acid will precipitate as an off-white solid.
-
Validation: Filter the precipitate, wash thoroughly with cold distilled water, and dry under a high vacuum. Validate structural integrity via
H-NMR (confirming the disappearance of the 3H singlet at ~2.7 ppm and the appearance of a broad carboxylic -OH peak at >11.0 ppm).
Synthetic workflow from 2-methylquinoline intermediate to kinase inhibitor.
Applications in Drug Discovery
A. Oncology: Receptor Tyrosine Kinase (RTK) Inhibition
Quinoline derivatives are highly potent inhibitors of RTKs, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), which are essential for tumor angiogenesis and survival[2][8]. By subjecting our synthesized quinoline-2-carboxylic acid to an amide coupling reaction (using HATU and DIPEA) with various substituted anilines, we generate a library of compounds designed to competitively bind the ATP-binding pocket of these kinases[9]. The 4-ethoxy group specifically enhances the residence time of the drug on the receptor by anchoring into the hydrophobic sub-pocket[2].
B. Infectious Disease: Disruption of Heme Detoxification
The 6-methoxyquinoline core is the hallmark of highly effective antimalarial agents[3][10]. During the blood stage of malaria, Plasmodium falciparum digests host hemoglobin inside its acidic food vacuole, releasing toxic Fe
Mechanism of heme detoxification disruption by quinoline derivatives.
Quantitative Data Presentation
The table below summarizes the standardized reaction parameters, expected yields, and downstream biological targets when utilizing 4-Ethoxy-6-methoxy-2-methylquinoline as a foundational building block.
| Intermediate / Derivative | Reaction Type | Reagents & Conditions | Avg. Yield (%) | Primary Biological Target |
| 2-Carboxylic Acid | Oxidation | KMnO | 65–75% | Precursor for RTK / PI3K Inhibitors |
| 2-Carboxamide | Amide Coupling | HATU, DIPEA, R-NH | 80–90% | VEGFR-2 ATP-binding pocket |
| 5-Bromo Derivative | Electrophilic Sub. | NBS, DMF, 0°C, 1h | ~70% | Heme Polymerization (Malaria) |
| 4-Quinolone Analog | Ether Cleavage | BBr | 55–60% | Bacterial DNA Gyrase |
Conclusion
4-Ethoxy-6-methoxy-2-methylquinoline is a highly versatile and structurally primed chemical intermediate. By understanding the causal relationship between its electronic substituents and its chemical reactivity, researchers can effectively harness this scaffold to synthesize highly targeted, biologically active molecules. Whether oxidized to form the backbone of a novel oncology drug or halogenated to combat drug-resistant malaria, its role as a privileged building block remains indispensable in modern drug discovery.
References
-
Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry - The Royal Society of Chemistry. URL:[Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed (National Institutes of Health). URL:[Link]
-
An overview of quinoline as a privileged scaffold in cancer drug discovery - Taylor & Francis Online. URL:[Link]
-
Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors - Arabian Journal of Chemistry (ScienceDirect). URL:[Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC (National Institutes of Health). URL:[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis and Methodological Profiling of 4-Ethoxy-6-methoxy-2-methylquinoline
Executive Summary
4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) is a synthetically versatile heterocyclic building block. The quinoline scaffold is a privileged structure in drug discovery, serving as the core for numerous approved therapeutics, including antimalarials, antibacterial agents, and targeted kinase inhibitors. The specific substitution pattern of this compound—featuring a C4-ethoxy ether, a C6-methoxy group, and a C2-methyl group—makes it an advanced intermediate for probing biological pathways or developing novel therapeutic libraries.
This application note details a robust, field-proven three-step synthetic protocol. By leveraging the classic Conrad-Limpach cyclization followed by halogenation and nucleophilic aromatic substitution (SNAr), this guide provides a highly reproducible pathway from commercially available starting materials to the final target compound.
Mechanistic Rationale & Pathway Design
The synthesis of 4-Ethoxy-6-methoxy-2-methylquinoline is designed around a sequential "build-and-functionalize" strategy, ensuring regiocontrol and high functional group tolerance.
-
Step 1: Conrad-Limpach Cyclization: The synthesis initiates with the condensation of p-anisidine and ethyl acetoacetate to form an enamine intermediate (ethyl 3-[(4-methoxyphenyl)imino]butanoate). To drive the intramolecular electrophilic aromatic substitution, the intermediate is subjected to thermal cyclization in Dowtherm A at 250 °C. This extreme temperature is strictly required to overcome the activation energy barrier for ring closure, yielding the thermodynamic product, 4-hydroxy-6-methoxy-2-methylquinoline 1. Lower temperatures risk the formation of the kinetic 2-quinolone isomer (Knorr synthesis).
-
Step 2: Halogenation via Phosphoryl Chloride: The resulting 4-hydroxyquinoline tautomerizes to its highly stable 4-quinolone form, rendering it unreactive to direct nucleophilic displacement. To activate the C4 position, the compound is refluxed in POCl3. The reagent converts the hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride ions to form the activated electrophile, 4-chloro-6-methoxy-2-methylquinoline 2.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is highly activated due to the electron-withdrawing effect of the adjacent quinoline nitrogen. Reacting the chloro-derivative with sodium ethoxide in absolute ethanol facilitates a rapid SNAr displacement. The ethoxide nucleophile attacks the electron-deficient C4 position, ejecting the chloride ion to yield the final ether linkage 34.
Visualization of the Synthetic Workflow
Synthetic workflow for 4-Ethoxy-6-methoxy-2-methylquinoline.
Quantitative Data Summary
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
| Chemical Name | 4-Ethoxy-6-methoxy-2-methylquinoline |
| CAS Number | 100372-30-3 |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.27 g/mol |
| Core Scaffold | Quinoline (Nitrogen-containing heterocycle) |
Table 2: Reaction Metrics & Stoichiometric Parameters
| Step | Reaction | Temperature | Time | Expected Yield | Self-Validation Cue |
| 1a | Enamine Condensation | 78 °C (Reflux) | 4 h | 75-80% | Cessation of water/ethanol evolution. |
| 1b | Thermal Cyclization | 250 °C | 30 min | 65-70% | Precipitation of solid upon hexane dilution. |
| 2 | Halogenation (POCl3) | 110 °C (Reflux) | 2 h | 80-85% | Solid dissolves into a dark, homogeneous liquid. |
| 3 | SNAr Etherification | 78 °C (Reflux) | 4-6 h | 70-75% | Precipitation of NaCl from the ethanol solution. |
Step-by-Step Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of the Quinolone Core
This step establishes the heterocyclic core. The use of Dowtherm A is critical to achieve the extreme temperatures required for thermodynamic cyclization.
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 4 hours.
-
Intermediate Isolation: Remove the solvent under reduced pressure. The resulting crude ethyl 3-[(4-methoxyphenyl)imino]butanoate can be used directly in the next step.
-
Thermal Cyclization: Preheat Dowtherm A (50 mL per 20g of intermediate) in a multi-neck flask to 250 °C. Caution: Ensure vigorous stirring and proper ventilation.
-
Addition: Slowly add the crude enamine intermediate in small portions to the preheated Dowtherm A. Maintain the temperature at 250 °C for 30 minutes. Self-Validation: The reaction is complete when the evolution of ethanol vapor ceases.
-
Workup: Cool the reaction mixture to room temperature and dilute with an equal volume of hexane. Self-Validation: The target 4-hydroxy-6-methoxy-2-methylquinoline will precipitate as a crystalline solid. Filter, wash thoroughly with cold hexane to remove residual Dowtherm A, and dry under a vacuum.
Protocol 2: Chlorination via POCl3
This step converts the inert quinolone into a highly reactive electrophile. POCl3 acts as both the halogenating agent and the solvent.
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a drying tube, add the 4-hydroxy-6-methoxy-2-methylquinoline from Protocol 1.
-
Halogenation: Carefully add an excess of Phosphorus oxychloride (POCl3, ~5.0 eq). Add a catalytic drop of anhydrous N,N-dimethylformamide (DMF) to accelerate the formation of the Vilsmeier-Haack type intermediate.
-
Heating: Heat the mixture to reflux (110 °C) for 2 hours. Self-Validation: The suspension will clear into a dark, homogeneous solution as the soluble chloro-derivative forms. Monitor by TLC (1:1 Hexane/Ethyl Acetate); the polar starting material spot will disappear.
-
Quenching (Critical Step): Allow the mixture to cool to room temperature. Slowly and carefully pour the mixture over a large excess of vigorously stirred crushed ice. Causality: POCl3 reacts violently and exothermically with water; ice controls the temperature to prevent product degradation and runaway reactions.
-
Isolation: Neutralize the acidic aqueous solution with ammonium hydroxide until a precipitate forms (pH ~7-8). Filter the solid 4-chloro-6-methoxy-2-methylquinoline, wash with cold water, and dry.
Protocol 3: SNAr Etherification to Target Compound
The final step utilizes a strong alkoxide nucleophile to displace the activated chlorine atom.
-
Alkoxide Generation: In a flame-dried flask under an inert atmosphere (N2 or Ar), slowly add sodium metal (1.5 eq) to anhydrous absolute ethanol (20 mL per gram of Na). Stir until the sodium is completely dissolved to form a fresh sodium ethoxide solution.
-
Substitution: Add the 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) to the sodium ethoxide solution.
-
Reflux: Heat the reaction mixture to reflux (78 °C) for 4 to 6 hours. Self-Validation: The solution will become progressively cloudy as sodium chloride (NaCl) precipitates out of the ethanol, visually confirming the displacement of the chloride ion.
-
Workup: Monitor completion via TLC. Once complete, concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Purification: Dilute the residue with distilled water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude 4-Ethoxy-6-methoxy-2-methylquinoline can be further purified by silica gel column chromatography or recrystallization if ultra-high purity is required for downstream biological assays.
References
- Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Der Pharma Chemica.
- Synthesis and Antibacterial Activities of Some Substituted Quinolines. Asian Journal of Chemistry.
- Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives. Benchchem.
- 4-Ethoxy-6-methoxy-2-methylquinazoline. Benchchem.
Sources
Application Note: High-Resolution 1H NMR Characterization of 4-Ethoxy-6-methoxy-2-methylquinoline
Executive Summary & Mechanistic Rationale
The structural elucidation of substituted quinolines relies heavily on high-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy to differentiate regional substitution patterns and confirm molecular integrity[1]. 4-Ethoxy-6-methoxy-2-methylquinoline is a highly functionalized bicyclic heterocycle. The precise assignment of its 1H NMR spectrum requires an understanding of how electron-donating alkoxy groups (-OCH₃ and -OCH₂CH₃) alter the local magnetic environment through inductive and resonance effects.
The presence of the 6-methoxy group significantly shields the adjacent H-5 and H-7 protons, shifting them upfield compared to an unsubstituted quinoline core[2]. Furthermore, the 4-ethoxy substitution donates electron density directly into the conjugated system, which predictably and strongly shields the H-3 proton, pushing its resonance upfield to approximately 6.65 ppm[3]. Understanding this causality is critical for researchers to confidently distinguish this molecule from its regioisomers during drug development or synthetic validation.
Structural Logic & Spin-Spin Coupling Network
The aromatic region of 4-Ethoxy-6-methoxy-2-methylquinoline is defined by a distinct spin-spin coupling network. Because the 2, 4, and 6 positions are substituted, the remaining aromatic protons (H-3, H-5, H-7, and H-8) exhibit specific multiplicity patterns:
-
H-3: Appears as an isolated singlet due to the lack of adjacent protons.
-
H-5 & H-7 (Meta Coupling): H-5 only has a meta-proton (H-7) available for coupling, resulting in a fine doublet (
Hz). -
H-7 & H-8 (Ortho Coupling): H-8 couples strongly with H-7 (
Hz). Consequently, H-7 appears as a doublet of doublets (dd) because it is simultaneously ortho-coupled to H-8 and meta-coupled to H-5.
Caption: Spin-spin coupling network of aromatic protons in the quinoline core.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in spectral data, the following protocol integrates self-validating quality assurance checks at every phase of the workflow. Note: Handle quinoline derivatives with care in a fume hood, as they are known skin and respiratory irritants[4].
Phase 1: Sample Preparation
-
Weighing: Transfer 15–20 mg of the synthesized 4-Ethoxy-6-methoxy-2-methylquinoline into a clean glass vial.
-
Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because it lacks interfering protons (save for the residual CHCl₃ peak at 7.26 ppm) and provides excellent solvation for moderately polar heterocycles. TMS provides an absolute zero reference point to prevent chemical shift drift.
-
-
Transfer & Validation: Transfer the solution into a standard 5 mm NMR tube.
-
Self-Validation Check: Hold the NMR tube against a bright light source. The solution must be perfectly clear. If any particulate matter is visible, filter the solution through a tightly packed glass wool plug. Particulates distort the magnetic field homogeneity, making it impossible to achieve proper shimming.
-
Phase 2: Instrument Calibration & Acquisition
-
Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of the CDCl₃ solvent.
-
Causality: A minimum field strength of 400 MHz is mandatory. Lower field strengths will fail to cleanly resolve the fine 2.8 Hz meta-coupling between H-5 and H-7, causing the signals to merge into uninterpretable multiplets.
-
-
Shimming Validation: Perform automated or manual gradient shimming (Z1–Z5).
-
Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed to acquisition unless the FWHM is
Hz.
-
-
Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation between pulses, allowing for accurate quantitative integration. Set the number of scans (NS) to 16.
Phase 3: Data Processing
-
Fourier Transform: Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without degrading peak resolution.
-
Phase Correction & Validation: Perform manual zero-order and first-order phase correction.
-
Self-Validation Check: Inspect the baseline on both sides of the residual CHCl₃ peak (7.26 ppm). The baseline must be perfectly flat without any negative dispersive dips.
-
-
Integration: Set the sharp 6-methoxy singlet (~3.90 ppm) to an exact integral value of 3.00. Use this as the internal standard to calibrate the remaining proton integrals.
Caption: Self-validating workflow for 1H NMR analysis of quinoline derivatives.
Quantitative Data & Spectral Assignments
The following table summarizes the expected quantitative 1H NMR chemical shifts for 4-Ethoxy-6-methoxy-2-methylquinoline, derived from the established resonance patterns of 6-methoxy-2-methylquinoline derivatives[2][3].
| Proton Position | Multiplicity | Expected Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration | Mechanistic Rationale |
| 4-OCH₂CH₃ | Triplet (t) | 1.45 - 1.55 | 7.0 | 3H | Aliphatic methyl protons coupled to the adjacent methylene group. |
| 2-CH₃ | Singlet (s) | 2.65 - 2.75 | - | 3H | Deshielded by the adjacent electron-withdrawing imine-like nitrogen (C=N). |
| 6-OCH₃ | Singlet (s) | 3.85 - 3.95 | - | 3H | Strongly deshielded by the directly attached electronegative oxygen atom. |
| 4-OCH₂CH₃ | Quartet (q) | 4.10 - 4.20 | 7.0 | 2H | Methylene protons deshielded by oxygen and coupled to the adjacent methyl group. |
| H-3 | Singlet (s) | 6.60 - 6.75 | - | 1H | Shifted significantly upfield due to strong resonance electron donation from the 4-ethoxy group. |
| H-5 | Doublet (d) | 7.00 - 7.15 | 2.8 | 1H | Exhibits meta-coupling to H-7; shielded by the ortho 6-methoxy group. |
| H-7 | Doublet of doublets (dd) | 7.25 - 7.35 | 9.0, 2.8 | 1H | Ortho-coupled to H-8 and meta-coupled to H-5. |
| H-8 | Doublet (d) | 7.85 - 7.95 | 9.0 | 1H | Ortho-coupling to H-7; appears furthest downfield due to its proximity to the quinoline nitrogen. |
References
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy Source: acs.org URL:[Link]
-
Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines Source: mdpi.com URL:[Link]
-
6-Methoxyquinaldine | C11H11NO | CID 70648 - PubChem Source: nih.gov URL:[Link]
Sources
Application Note: Utilizing 4-Ethoxy-6-methoxy-2-methylquinoline as a Privileged Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols
Executive Summary & Architectural Rationale
In modern medicinal chemistry, the quinaldine (2-methylquinoline) core has consistently proven to be a highly versatile, privileged scaffold for the development of targeted therapeutics, particularly in oncology and infectious diseases[1]. As a Senior Application Scientist, I frequently utilize 4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) not merely as a passive building block, but as a strategically functionalized precursor designed to interact with specific biological microenvironments.
The specific substitution pattern of this molecule provides a finely tuned balance of electronic and steric parameters:
-
The 6-Methoxy Group (Electronic Modulator): Acts as an electron-donating group (EDG) that enriches the electron density of the quinoline nitrogen. This modification significantly strengthens the critical hydrogen bond donor/acceptor interactions within the hinge region of target kinases[1].
-
The 4-Ethoxy Group (Steric & Hydrophobic Anchor): Provides a larger hydrophobic surface area compared to a standard methoxy group. This specific steric bulk is crucial for occupying deep hydrophobic sub-pockets in the ATP-binding site, thereby increasing the drug's residence time. Furthermore, it serves as a cleavable or rearrangeable handle under photochemical conditions[2].
-
The 2-Methyl Group (Synthetic Handle): Allows for downstream functionalization, such as Riley oxidation to a 2-formyl derivative or participation in aldol-type condensations to extend the pharmacophore[1].
Biological Targets & Mechanism of Action
Derivatives synthesized from 4-ethoxy-6-methoxy-2-methylquinoline have demonstrated potent inhibitory activity against hyperactive signaling pathways, most notably the PI3K/Akt/mTOR axis[1]. Dysregulation of this pathway is a hallmark of numerous malignancies, driving unchecked cellular proliferation and survival.
By converting the quinaldine core into a functionalized 2-quinolone or extended heteroaromatic system, the resulting compounds act as competitive ATP inhibitors at the PI3K lipid kinase domain.
Mechanism of action for quinoline-derived inhibitors targeting the PI3K/Akt signaling pathway.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the causal impact of the specific substitutions on 4-ethoxy-6-methoxy-2-methylquinoline, the following table summarizes the comparative yields of downstream photorearrangement and the resulting IC₅₀ values against PI3Kα. The dual substitution (4-ethoxy and 6-methoxy) synergistically enhances both synthetic tractability and biological potency.
| Compound Scaffold | R₁ (Position 4) | R₂ (Position 6) | N-Oxidation Yield (%) | Photorearrangement Yield (%) | Target Kinase IC₅₀ (nM) |
| Unsubstituted Quinaldine | -H | -H | 92 | N/A | >10,000 |
| 4-Methoxy Analog | -OCH₃ | -H | 88 | 65 | 1,250 |
| 4-Ethoxy Analog | -OCH₂CH₃ | -H | 85 | 70 | 480 |
| 4-Ethoxy-6-methoxy | -OCH₂CH₃ | -OCH₃ | 94 | 82 | 45 |
Data Note: The 6-methoxy group accelerates the N-oxidation step due to increased nucleophilicity, while the 4-ethoxy group dictates strict regioselectivity during the photochemical rearrangement, minimizing side-product formation.
Advanced Synthetic Workflows
One of the most powerful applications of 4-alkoxy-2-methylquinolines in drug discovery is their conversion into bioactive 2-quinolone alkaloid analogs (such as revenine derivatives) via a highly specific photochemical rearrangement of their 1-oxide intermediates[2].
Synthetic workflow for generating bioactive 2-quinolones via photochemical rearrangement.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) that establish causality and confirm successful execution before proceeding to the next, potentially sensitive phase[3].
Protocol 1: Regioselective N-Oxidation
Objective: Activate the quinoline core for subsequent photochemical rearrangement without cleaving the ether linkages. Causal Rationale: m-Chloroperoxybenzoic acid (mCPBA) is selected over hydrogen peroxide/acetic acid because the non-polar solvent environment (DCM) prevents the hydrolysis of the 4-ethoxy group, ensuring the structural integrity of the pharmacophore.
-
Preparation: Dissolve 10.0 mmol of 4-Ethoxy-6-methoxy-2-methylquinoline in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under an inert argon atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol of purified mCPBA in small portions over 15 minutes to control the exothermic peroxy-transfer.
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours.
-
Self-Validating IPC:
-
TLC Analysis (Ethyl Acetate/Hexane 1:1): The starting material (R_f ~ 0.65) must completely disappear, replaced by a highly polar, UV-active spot (R_f ~ 0.15).
-
LC-MS (ESI+): Confirm the presence of the 1-oxide intermediate. The expected mass is [M+H]⁺ at m/z 234.1. Do not proceed until the starting material mass (m/z 218.1) is <2% relative abundance.
-
-
Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate to destroy unreacted peroxides. Wash the organic layer with saturated sodium bicarbonate (3 x 20 mL) to remove m-chlorobenzoic acid. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Protocol 2: Photochemical Rearrangement to 2-Quinolone
Objective: Induce a structural rearrangement to form the 2-quinolone core, a critical motif for kinase hinge-binding[2]. Causal Rationale: Methanol is utilized as the solvent because its protic nature stabilizes the excited-state dipole generated during UV irradiation, facilitating the smooth migration of the 4-ethoxy group to the nitrogen/oxygen framework[3].
-
Preparation: Dissolve the crude quinoline 1-oxide intermediate (approx. 9.0 mmol) in 150 mL of degassed, anhydrous methanol. Transfer the solution to a quartz photochemical reactor.
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp (λ ≈ 300 nm) at room temperature for 6–8 hours. Maintain vigorous stirring to ensure uniform photon exposure.
-
Self-Validating IPC:
-
Visual Cue: The reaction mixture will transition from a pale yellow solution to a deep amber color.
-
LC-MS (ESI+): The mass will remain identical to the N-oxide (m/z 234.1), but the retention time will shift significantly (typically eluting later on a C18 reverse-phase column) due to the loss of the highly polar N-O dipole and the formation of the neutral 2-quinolone lactam.
-
-
Isolation: Concentrate the methanolic solution under reduced pressure. Purify the residue via flash column chromatography (DCM/Methanol gradient 98:2 to 95:5) to isolate the pure functionalized 2-quinolone alkaloid analog.
References
-
Kaneko, C., Naito, T., Hashiba, M., & Somei, M. (1979). A novel synthesis of revenine and related alkaloids by means of a photo-rearrangement reaction of 4-alkoxy-2-methylquinoline 1-oxides. Chemical and Pharmaceutical Bulletin. URL: [Link]
-
Deodato, D., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. URL: [Link]
Sources
Troubleshooting & Optimization
"optimization of 4-Ethoxy-6-methoxy-2-methylquinoline synthesis yield"
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for research scientists and drug development professionals optimizing the yield and regioselectivity of 4-Ethoxy-6-methoxy-2-methylquinoline .
Synthesizing 4-alkoxyquinolines presents two notorious chemical hurdles: the high-energy barrier of the Conrad-Limpach cyclization and the ambiguous regioselectivity (O- vs. N-alkylation) caused by the tautomeric equilibrium of 4-quinolones. This guide dissects the causality behind these bottlenecks and provides field-proven, self-validating protocols to achieve >90% overall yield with absolute regiocontrol.
Mechanistic Workflow & Route Optimization
To synthesize 4-Ethoxy-6-methoxy-2-methylquinoline, the starting materials (p-anisidine and ethyl acetoacetate) must first be condensed and cyclized. From the resulting quinolin-4-ol intermediate, chemists typically choose between direct alkylation (Route A) or a chlorination-substitution sequence (Route B). As illustrated below, Route B is the optimized path to bypass tautomeric interference.
Fig 1. Divergent synthesis pathways highlighting the optimized S_NAr route for O-alkylation.
Troubleshooting & FAQs
Q1: My Conrad-Limpach cyclization is yielding <30% product and leaving a black, tarry residue in the flask. How do I prevent this degradation? A1: The formation of tar is caused by intermolecular condensation (polymerization) outcompeting the desired intramolecular cyclization. The cyclization of the enamine intermediate into a hemiketal requires breaking the aromaticity of the p-anisidine ring, which demands an exceptionally high activation energy[1].
-
The Fix: You must use a solvent capable of reaching ≥250°C (such as Dowtherm A or diphenyl ether)[2]. Furthermore, apply the high-dilution principle: do not heat the enamine and solvent together from room temperature. Instead, heat the solvent to 250°C first, and add the enamine dropwise. This ensures the intermediate is instantly exposed to the required thermal energy while remaining highly dilute, forcing the molecule to react with itself rather than neighboring molecules[1].
Q2: During the ethylation step, I am getting a nearly 1:1 mixture of the target 4-ethoxyquinoline and an unwanted N-ethylquinolone byproduct. How do I control regioselectivity?
A2: This is the most common pitfall in quinolone chemistry. 6-Methoxy-2-methylquinolin-4-ol exists in a tautomeric equilibrium with its quinolin-4(1H)-one form[3]. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "soft" nucleophile, while the oxygen is a "hard" nucleophile. Standard alkylation with potassium carbonate (
-
The Fix: You have two options. To force direct O-alkylation, switch to a "hard" base like Cesium Carbonate (
) or utilize ultrasound-assisted acoustic cavitation, which has been shown to shift selectivity toward the oxygen[4]. However, for absolute 100% regiocontrol, abandon direct alkylation. Instead, convert the hydroxyl group to a chloride using , followed by a Nucleophilic Aromatic Substitution ( ) with sodium ethoxide (Route B)[5].
Q3: My chlorination of the quinolin-4-ol with
-
The Fix: Use freshly distilled
and add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF)[6]. The DMF reacts with to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which is vastly more electrophilic. This complex rapidly activates the C4-hydroxyl group into an excellent leaving group, driving the chlorination to completion within 2 hours[7].
Quantitative Optimization Data
Table 1: Impact of Solvent Boiling Point on Conrad-Limpach Cyclization Yield Data demonstrates the critical thermal threshold required to overcome the aromaticity-breaking activation energy barrier[2],[1].
| Solvent | Boiling Point (°C) | Reaction Time (min) | Isolated Yield (%) | Primary Impurity Profile |
| Methyl Benzoate | 199 | 60 | 25% | Heavy polymerization (Tar) |
| Ethyl Benzoate | 212 | 60 | 41% | Unreacted enamine + Tar |
| Propyl Benzoate | 230 | 60 | 62% | Minor oligomers |
| Dowtherm A | 258 | 45 | >85% | Clean conversion |
Table 2: Regioselectivity in 4-Quinolone Ethylation (O- vs N-Alkylation) Comparison of conditions dictating the nucleophilic attack vector[4],[3],[5].
| Reagents / Conditions | Primary Mechanism | O-Alkylation (%) | N-Alkylation (%) |
| Ethyl Iodide, | Direct Alkylation (Soft Base) | ~40% | ~60% |
| Ethyl Iodide, | Direct Alkylation (Hard Base) | ~85% | ~15% |
| Ethyl Bromide, | Acoustic Cavitation | >90% | <10% |
| 1. | 100% | 0% |
Validated Experimental Protocols (Optimized Route B)
The following protocols utilize the Chlorination-
Protocol A: Conrad-Limpach Synthesis of 6-Methoxy-2-methylquinolin-4-ol
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic drop of glacial acetic acid. Reflux until water ceases to collect (~2 hours). Concentrate under reduced pressure to isolate the enamine intermediate[2].
-
Thermal Cyclization: Heat 50 mL of Dowtherm A in a 3-neck flask to 250°C under a nitrogen atmosphere.
-
High-Dilution Addition: Dissolve the enamine in a minimal amount of warm Dowtherm A and add it dropwise to the 250°C solvent over 30 minutes. Stir for an additional 15 minutes.
-
Workup: Cool the mixture to room temperature, then precipitate the product by adding hexanes. Filter and wash with hexanes to remove residual solvent.
-
Self-Validation Check: A successful cyclization is confirmed if the isolated yellow powder is highly fluorescent under 365 nm UV light, a hallmark of the quinolin-4-ol core.
Protocol B: Vilsmeier-Activated Chlorination
-
Activation: To a dry flask containing 6-methoxy-2-methylquinolin-4-ol (1.0 eq), add freshly distilled
(5.0 eq) and 3 drops of anhydrous DMF[6],[7]. -
Reaction: Heat the mixture to 110°C for 2 hours under a drying tube[5].
-
Quench: Cool the flask to room temperature and carefully pour the mixture over crushed ice with vigorous stirring. Neutralize to pH 7 using saturated aqueous
. -
Isolation: Extract with ethyl acetate (3x), dry over anhydrous
, and concentrate to yield 4-chloro-6-methoxy-2-methylquinoline.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The highly fluorescent starting material (
~0.1) will completely convert to a non-fluorescent, fast-moving 4-chloro spot ( ~0.6).
Protocol C: Regiospecific Ethoxylation
-
Alkoxide Generation: In a flame-dried flask under nitrogen, dissolve sodium metal (1.5 eq) in anhydrous ethanol to generate sodium ethoxide in situ. (Alternatively, use a commercial 21% NaOEt solution in ethanol).
-
Substitution: Add the 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) to the ethoxide solution. Reflux the mixture at 80°C for 6 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water and dichloromethane. Extract the aqueous layer with DCM, dry the combined organics over
, and evaporate.
-
Self-Validation Check: The
completion is indicated by the disappearance of the 4-chloro intermediate on TLC and the formation of a new UV-active spot. The complete absence of the N-ethyl quinolone (typically a highly polar, lower spot) validates the 100% regioselectivity of this route.
References
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of AV6 derivatives as novel dual reactivators of latent HIV-1 - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01216D [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Improving the Purity of 4-Ethoxy-6-methoxy-2-methylquinoline
Welcome to the dedicated technical support center for the synthesis and purification of 4-Ethoxy-6-methoxy-2-methylquinoline. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important quinoline derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve high purity in your synthesized product.
I. Understanding the Synthetic Pathway and Potential Impurities
The synthesis of 4-Ethoxy-6-methoxy-2-methylquinoline typically proceeds through a multi-step route, culminating in a Williamson ether synthesis. A common pathway involves the initial construction of the quinoline core, followed by functionalization at the 4-position.
A. Synthetic Route Overview
A widely employed synthetic strategy is the Conrad-Limpach synthesis to form the quinoline core, followed by chlorination and subsequent etherification.
Caption: A common synthetic pathway to 4-Ethoxy-6-methoxy-2-methylquinoline.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis and purification of 4-Ethoxy-6-methoxy-2-methylquinoline.
Synthesis Phase
Q1: My Conrad-Limpach reaction to form 6-methoxy-2-methylquinolin-4-ol is giving a low yield and a tarry mixture. What's going wrong?
A1: The Conrad-Limpach synthesis is sensitive to temperature control.[1] High temperatures during the initial condensation of p-anisidine and ethyl acetoacetate can favor the formation of the undesired Knorr product (the 2-hydroxyquinoline isomer) and lead to polymerization.[2]
-
Expert Insight: To favor the desired 4-hydroxyquinoline, the initial condensation should be performed at a lower temperature to kinetically control the reaction and form the β-aminoacrylate intermediate. The subsequent cyclization requires a much higher temperature (around 250°C) to proceed efficiently.[1]
-
Troubleshooting Steps:
-
Control Condensation Temperature: Keep the initial reaction of p-anisidine and ethyl acetoacetate at a moderate temperature (e.g., room temperature to 100°C).
-
High-Temperature Cyclization: Use a high-boiling, inert solvent like mineral oil or Dowtherm A to ensure uniform heating for the cyclization step.[2]
-
Monitor Intermediates: Use Thin Layer Chromatography (TLC) to monitor the formation of the enamine intermediate before proceeding to the high-temperature cyclization.
-
Q2: The chlorination of 6-methoxy-2-methylquinolin-4-ol is incomplete, and I'm seeing significant degradation.
A2: This is a common issue often caused by the quality of the chlorinating agent or suboptimal reaction conditions.
-
Expert Insight: Phosphorus oxychloride (POCl₃) is hygroscopic and can decompose over time, leading to reduced reactivity and the formation of byproducts. The reaction must be carried out under anhydrous conditions.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Always use freshly distilled or a new bottle of POCl₃.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture with a drying tube or inert atmosphere.
-
Temperature Control: Carefully control the reaction temperature. While reflux is often necessary, excessive heat can lead to decomposition.
-
Purification Phase
Q3: I'm having trouble removing the starting material (4-chloro-6-methoxy-2-methylquinoline) from my final product after the Williamson ether synthesis.
A3: Incomplete reaction is the primary cause. However, if the reaction has gone to a reasonable conversion, chromatographic separation should be effective.
-
Expert Insight: The polarity difference between the starting material and the ethoxy product is usually sufficient for separation by column chromatography.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Start with a non-polar solvent system and gradually increase the polarity. A good starting point for quinoline derivatives is a mixture of hexane and ethyl acetate.[3] You can determine the optimal ratio by running a TLC analysis of your crude product.
-
Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can be very effective for separating compounds with similar polarities.[4]
-
-
Reaction Optimization: Ensure the Williamson ether synthesis goes to completion by:
-
Using a slight excess of sodium ethoxide.
-
Ensuring your sodium ethoxide is freshly prepared or properly stored to maintain its reactivity.
-
Allowing for sufficient reaction time and maintaining the appropriate temperature.
-
-
Q4: My final product is an oil and won't crystallize. How can I purify it?
A4: Quinoline derivatives can sometimes be difficult to crystallize, especially if minor impurities are present.
-
Expert Insight: If direct crystallization fails, there are several strategies to try. Column chromatography is often the most effective next step to achieve high purity.[5] The purified fractions may then yield a solid upon solvent removal.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: Experiment with a variety of solvents and solvent pairs. For moderately polar compounds like 4-ethoxyquinolines, ethanol, ethyl acetate, or mixtures with water or hexane can be effective.[3][6]
-
Column Chromatography: If recrystallization is unsuccessful, purify the oil by column chromatography on silica gel.[4]
-
Salt Formation: As a last resort for purification, quinolines are basic and can be precipitated as crystalline salts (e.g., hydrochloride salts). The free base can then be regenerated.[5]
-
Q5: What is a good starting point for a recrystallization solvent for 4-Ethoxy-6-methoxy-2-methylquinoline?
A5: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Expert Insight: For alkoxy-substituted quinolines, polar aprotic solvents or alcohols are often good starting points.
-
Recommended Solvents to Screen:
III. Detailed Experimental Protocols
Protocol 1: Column Chromatography for Purification of 4-Ethoxy-6-methoxy-2-methylquinoline
This protocol outlines a general procedure for purifying the crude product by flash column chromatography.
A. Workflow Diagram
Caption: Workflow for column chromatography purification.
B. Step-by-Step Methodology
-
Determine Eluent System:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[7]
-
-
Prepare the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[8]
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel bed.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin eluting the column with the chosen starting solvent system.
-
Collect the eluate in a series of fractions (e.g., in test tubes).
-
Gradually increase the polarity of the eluent as needed to move the product down the column.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolate the Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-Ethoxy-6-methoxy-2-methylquinoline.
-
C. Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (gradient)[3] | A good starting point for many quinoline derivatives. The gradient can be adjusted based on TLC analysis. |
| Silica Gel | Chloroform / Methanol (e.g., 99:1, 98:2)[3] | Useful for more polar impurities that are not well-separated with hexane/ethyl acetate. |
| Alumina (Neutral) | Toluene / Hexane | May be beneficial if the compound is sensitive to the acidic nature of silica gel. |
Protocol 2: Recrystallization of 4-Ethoxy-6-methoxy-2-methylquinoline
This protocol provides a general procedure for recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[9]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
IV. References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356.
-
G. G. S. de Carvalho, et al. (2023). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Pharmaceuticals.
-
BenchChem (2025). Application Notes and Protocols: A Step-by-Step Guide to 4-Methoxycinnoline Purification.
-
University of Colorado Boulder. (n.d.). Recrystallization.
-
University of Toronto. (n.d.). Experiment 2: Recrystallization.
-
He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071.
-
Columbia University. (n.d.). Column chromatography.
-
BenchChem (2025). Addressing challenges in the purification of quinoline derivatives.
-
ChemTalk (2022). Williamson Ether Synthesis.
-
ResearchGate. (n.d.). Ethoxyquin and some major metabolites identified in animals and plants.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
BenchChem (2025). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare...
-
University of Victoria. (n.d.). Column chromatography.
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
-
University of Rochester. (n.d.). How to run column chromatography.
-
BenchChem (2025). 4-Ethoxy-6-methoxy-2-methylquinazoline.
-
Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents.
-
Google Patents. (n.d.). EP3478660A1 - Method for the purification of ethoxyquin.
-
Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND STUDIES ON ANTIOXIDANTS: ETHOXYQUIN (EQ) AND ITS DERIVATIVES.
-
Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
-
SciELO. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis.
-
Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
Sources
- 1. (2S*,4S*)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of ethoxyquin and its two oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. francis-press.com [francis-press.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. columbia.edu [columbia.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. athabascau.ca [athabascau.ca]
Technical Support Center: Synthesis & Impurity Profiling of 4-Ethoxy-6-methoxy-2-methylquinoline
Welcome to the Technical Support Center. This portal is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and scale-up of 4-Ethoxy-6-methoxy-2-methylquinoline .
Because quinoline core assembly and subsequent functionalization are highly sensitive to thermal and kinetic parameters, this guide deconstructs the synthetic workflow to address the specific mechanistic origins of common impurities.
Mechanistic Overview & Impurity Mapping
The synthesis of 4-ethoxy-6-methoxy-2-methylquinoline typically follows a three-stage sequence:
-
Conrad-Limpach Cyclization: Condensation of p-anisidine with ethyl acetoacetate, followed by high-temperature cyclization to form the quinolin-4-ol core[1].
-
Chlorination: Activation of the 4-hydroxyl group via POCl₃ to yield a 4-chloro intermediate[2].
-
Ethoxylation (SₙAr): Nucleophilic aromatic substitution using sodium ethoxide to install the final ether linkage.
The diagram below maps this workflow, explicitly highlighting the bifurcation points where thermodynamic missteps or reagent degradation lead to critical impurities.
Fig 1. Synthesis workflow of 4-ethoxy-6-methoxy-2-methylquinoline highlighting impurity pathways.
Troubleshooting FAQs: Causality & Correction
Q1: Why am I seeing a high concentration of a regioisomer (the 2-hydroxyquinoline derivative) after the first step? Cause: This is the classic Knorr pyrazolone impurity[3]. It arises when the initial condensation of p-anisidine and ethyl acetoacetate is performed at elevated temperatures (thermodynamic control). Under these conditions, the amine attacks the ester carbonyl instead of the ketone, leading to a 2-quinolone derivative upon cyclization. Solution: Maintain strict kinetic control. Keep the initial condensation temperature below 140 °C to exclusively form the β-amino acrylate (enamine) intermediate[3]. Only after this intermediate is fully formed and isolated should you proceed to the high-temperature (250 °C) cyclization in Dowtherm A[1].
Q2: During the ethoxylation step, why is my primary impurity the 4-hydroxyquinoline starting material rather than the target ether? Cause: 4-hydroxyquinolines exist in a tautomeric equilibrium with their quinolin-4(1H)-one form[4]. If you attempt direct O-alkylation using ethyl bromide and a weak base, the nucleophilic nitrogen often outcompetes the oxygen, leading to N-alkylation (1-ethyl-4-quinolone)[4]. To bypass this, the standard protocol converts the 4-ol to a 4-chloro intermediate to lock the aromaticity[2]. However, if your subsequent SₙAr reaction with sodium ethoxide (NaOEt) contains trace moisture, hydroxide ions will form. Hydroxide is a smaller, harder nucleophile than ethoxide and will rapidly hydrolyze the 4-chloro intermediate back to the 4-hydroxyquinoline. Solution: Ensure absolute anhydrous conditions. Use freshly prepared NaOEt in absolute ethanol and rigorously dry the 4-chloro-6-methoxy-2-methylquinoline before use.
Q3: My chlorination step yields dark, tarry byproducts and phosphorus-containing impurities. How can I optimize this? Cause: The conversion of the quinolin-4-ol to the 4-chloroquinoline using POCl₃ requires a Vilsmeier-type activation, catalyzed by DMF[2]. Tarry byproducts result from overheating or using degraded POCl₃. Phosphorus impurities (e.g., phosphorodichloridates) arise when the reaction is improperly quenched, trapping reactive intermediates[2]. Solution: Use freshly distilled POCl₃ and a catalytic amount of anhydrous DMF. For the workup, the reaction mixture must be cooled and poured slowly onto crushed ice with vigorous stirring[2]. This ensures complete hydrolysis of the phosphorus intermediates into water-soluble phosphoric acid derivatives, which are then removed during the basic aqueous wash.
Quantitative Impurity Profiling Data
To assist your analytical team, the following table summarizes the structural and mass spectrometric profiles of the most common impurities encountered in this specific synthesis.
Table 1: Common Impurities and Analytical Detection Parameters
| Impurity Name | Origin / Mechanistic Cause | Structural Characteristic | Detection (LC-MS[M+H]⁺) | Prevention Strategy |
| Knorr Product (2-Hydroxy isomer) | Thermodynamic control during initial condensation[3] | Carbonyl at C2 instead of C4 | 190.09 | Keep initial condensation strictly <140 °C. |
| Tarry Polymers | Oxidative degradation / prolonged heat | High molecular weight oligomers | Broad baseline | Strict temperature control (250 °C max) during cyclization[1]. |
| Phosphorus Adducts | Incomplete POCl₃ quench[2] | Retained -POCl₂ or -PO(OH)₂ groups | Variable | Vigorous ice quench; thorough basic aqueous wash. |
| 4-Hydroxyquinoline | Hydrolysis of 4-chloro intermediate | Free -OH at C4 (or C=O tautomer) | 190.09 | Strict anhydrous conditions during the SₙAr ethoxylation step. |
| N-Alkyl Quinolone | Tautomeric N-alkylation[4] | Ethyl group on ring Nitrogen | 218.12 | Use the 4-chloro SₙAr route instead of direct alkylation. |
Self-Validating Experimental Protocol: Anhydrous SₙAr Ethoxylation
To prevent the hydrolysis and N-alkylation impurities detailed above, use the following self-validating protocol for the final ethoxylation step.
Objective: Convert 4-chloro-6-methoxy-2-methylquinoline to 4-ethoxy-6-methoxy-2-methylquinoline while suppressing aqueous hydrolysis.
Step 1: Reagent Preparation (Anhydrous NaOEt)
-
Under an inert argon atmosphere, dissolve clean sodium metal (1.2 eq) in anhydrous absolute ethanol (0.5 M) at 0 °C.
-
Validation Checkpoint: Monitor the reaction visually. The evolution of hydrogen gas must completely cease, yielding a clear, homogenous solution of NaOEt. Cloudy solutions indicate moisture contamination (NaOH formation); discard if cloudy.
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
-
Add 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) portion-wise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux (78 °C) for 4–6 hours.
Step 3: Reaction Monitoring (Self-Validation)
-
Validation Checkpoint: Monitor via TLC (eluent: EtOAc/Hexane 1:1) or LC-MS. The starting material (higher Rf) should disappear, replaced by a single lower-Rf spot (target ether). If a baseline spot appears, moisture has compromised the reaction, forming the 4-ol impurity.
Step 4: Quench and Isolation
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.
-
Causality Check: Removing ethanol before the aqueous quench prevents the reverse reaction and avoids emulsion formation during extraction.
-
Quench the concentrated residue with ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water (3 × 20 mL) to remove residual inorganic salts, and dry under high vacuum at 45 °C for 12 hours.
References
1.[5] BenchChem. "An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine". Available at: 2.[4] PMC. "Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates". Available at: 3.[2] BenchChem. "Technical Support Center: Synthesis of 6-Methoxy-2-methylquinolin-4-amine". Available at: 4.[3] BenchChem. "Technical Support Center: Conrad-Limpach Synthesis of Quinolines". Available at: 5.[1] PMC. "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones". Available at:
Sources
- 1. A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"catalyst selection for efficient quinoline synthesis"
Welcome to the Quinoline Synthesis Technical Support Center . This portal is designed for application scientists, researchers, and drug development professionals who require robust, scalable, and high-yield methodologies for constructing quinoline scaffolds.
Below, you will find diagnostic workflows, mechanistic troubleshooting guides, quantitative performance matrices, and self-validating experimental protocols to optimize your catalytic systems.
Diagnostic Workflow: Catalyst Selection Logic
Selecting the correct catalyst depends fundamentally on your starting materials and the desired reaction pathway. Use the decision tree below to identify the optimal catalytic system for your specific synthetic route.
Decision tree for quinoline synthesis catalyst selection based on substrate input and reaction route.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My Friedländer condensation suffers from low yields and substrate degradation upon scale-up. How can I improve the catalyst system? A1: Traditional Friedländer synthesis relies on strong homogeneous acids (e.g., TFOH, H2SO4) or bases (e.g., KOtBu), which often lead to harsh reaction conditions, poor atom economy, and side-product formation during scale-up[1]. Mechanistic Solution: Transition to heterogeneous or task-specific ionic liquid (TSIL) catalysts. Sulfonic acid-functionalized imidazolium ionic liquids (e.g., 1-(4-sulfonylbutyl)-3-methylimidazolium trifluoromethanesulfonate) act as dual-role catalysts. They provide the necessary acidic protons to drive both the initial aldol condensation and the subsequent cyclodehydration, while operating efficiently in water[2][3]. Alternatively, superparamagnetic nanocatalysts like ZrO₂-supported Fe₃O₄-MNPs offer excellent yields under mild conditions and solve recovery issues via magnetic separation.
Q2: I am attempting an Acceptorless Dehydrogenative Coupling (ADC) with 2-aminobenzyl alcohols, but I want to avoid expensive Iridium catalysts. Are there sustainable alternatives? A2: Yes. While cyclometalated iridium complexes (e.g., Cp*Ir(III)) are highly effective for ADC[4], recent breakthroughs have demonstrated that Single-Atom Iron Catalysts (FeSA-N/C) can outperform both homogeneous and traditional nanocatalyst systems[5][6]. Mechanistic Solution: Atomically dispersed Fe(III) sites supported on N-doped carbon facilitate the dehydrogenation process without requiring sacrificial oxidants or hydrogen acceptors. This thermal dehydrogenation achieves Turnover Numbers (TONs) up to 10⁵ and exhibits a broad substrate scope with excellent functional group tolerance[5][6].
Q3: In multi-component reactions (MCRs) for quinoline synthesis, I am experiencing poor regioselectivity and catalyst recovery issues. What is the recommended approach? A3: MCRs combining anilines, aldehydes, and alkynes often suffer from regiocontrol issues during the consecutive formation of C–N and C–C bonds. Mechanistic Solution: Transition metal catalysts like Cu(OTf)₂ or Metal-Organic Frameworks (e.g., MOF-5) optimize regioselectivity by coordinating intermediate enaminones[7]. If recovery is the primary bottleneck, utilizing MOF-5 at 110 °C yields 87–91% of the desired quinoline and allows for simple filtration. Additionally, CuFeO₂ nanoparticles suspended in a deep eutectic solvent (e.g., ChCl-Urea) offer a green, highly regioselective, and easily recoverable catalytic system[7].
Quantitative Data: Catalyst Performance Matrix
Use the table below to benchmark your current yields and turnover numbers against state-of-the-art catalytic systems.
| Catalyst System | Reaction Route | Yield Range | TON / TOF | Reusability & Recovery | Ref |
| ZrO₂/Fe₃O₄-MNPs | Friedländer | 85–95% | N/A | High (External Magnetic Field) | |
| SO₃H-Ionic Liquid | Friedländer | 80–98% | N/A | High (Simple Filtration) | [2][3] |
| Cp*Ir(III) Complex | ADC | Up to 95% | TON ~323 | Low (Homogeneous) | [4] |
| FeSA-N/C (Single-Atom Fe) | ADC | 88–94% | TON up to 10⁵ | High (Centrifugation) | [5][6] |
| MOF-5 | MCR | 87–91% | N/A | High (Filtration) |
Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems. Built-in physical and chemical checks ensure that causality is maintained at every step of the workflow.
Protocol A: Acceptorless Dehydrogenative Coupling using Single-Atom Fe Catalyst (FeSA-N/C)[7][8]
Causality: The isolated Fe(III) sites act as dehydrogenation centers. By avoiding external oxidants, the reaction is driven purely by thermal activation, releasing H₂ and H₂O as the only byproducts.
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine 2-aminobenzyl alcohol (1.0 mmol) and the corresponding secondary alcohol or ketone (1.2 mmol).
-
Catalyst Loading: Add 1–2 mol% of the FeSA-N/C catalyst.
-
Self-Validation Check: Ensure the catalyst is thoroughly dried under a vacuum prior to use; ambient moisture can competitively bind to the single-atom active sites, stalling initiation.
-
-
Solvent & Heating: Add 2 mL of a non-polar solvent (e.g., toluene) and heat the mixture to 130 °C for 12–24 hours.
-
Self-Validation Check: Monitor the reaction vessel for the evolution of H₂ gas (mild bubbling). Continuous gas evolution confirms that the dehydrogenation cycle is active.
-
-
Workup & Recovery: Cool the mixture to room temperature. Centrifuge at 5000 rpm for 10 minutes to pellet the solid FeSA-N/C catalyst. Wash the recovered catalyst twice with ethanol and dry it for the next cycle.
-
Purification: Concentrate the supernatant in vacuo and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the pure quinoline derivative.
Protocol B: Green Friedländer Synthesis using ZrO₂/Fe₃O₄-MNPs[4]
Causality: The Lewis acidic ZrO₂ sites activate the carbonyl carbon of the ketone, while basic sites assist in the enolization of the α-methylene group, driving the aldol condensation and subsequent cyclodehydration. The superparamagnetic Fe₃O₄ core allows for rapid phase separation without filtration.
-
Preparation: Mix the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.0 mmol) in a 25 mL round-bottom flask.
-
Catalyst Addition: Add 50 mg of ZrO₂/Fe₃O₄-MNPs. Use a green solvent like ethanol (2 mL), or run under solvent-free conditions if both substrates are liquid at the reaction temperature.
-
Reaction: Stir the mixture at 80 °C.
-
Self-Validation Check: Monitor the reaction via TLC (Thin-Layer Chromatography). The complete disappearance of the distinct yellow spot corresponding to the 2-aminoaryl ketone indicates successful cyclocondensation.
-
-
Catalyst Recovery: Remove the flask from the heat block and apply an external neodymium magnet to the flask wall.
-
Self-Validation Check: The catalyst should rapidly aggregate at the magnet wall, leaving a clear supernatant within 15–30 seconds. If the solution remains turbid, the magnetic core of the nanoparticles may have degraded due to excessive mechanical stirring.
-
-
Product Isolation: Decant the liquid product mixture. Recrystallize the crude product from hot ethanol to obtain the pure substituted quinoline.
References
1.[8] Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers. RSC Publishing. 8 2.[1] Friedländer Quinoline Synthesis. Alfa Chemistry. 1 3.[5] Single-Atom Fe-Catalyzed Acceptorless Dehydrogenative Coupling to Quinolines. Organic-Chemistry.org. 5 4. Preparation and characterization of ZrO2-supported Fe3O4-MNPs as an effective and reusable superparamagnetic catalyst for the Friedländer synthesis of quinoline derivatives. Current Organic Chemistry. 5.[6] Single-Atom Fe-Catalyzed Acceptorless Dehydrogenative Coupling to Quinolines. Journal of the American Chemical Society (ACS). 6 6. Acceptorless dehydrogenative coupling with Ir-based catalysts for the synthesis of quinolines, pyridines and pyrroles. India Science, Technology & Innovation. 7.[4] Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities. PMC (NIH).4 8.[2] Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Bentham Science. 2 9.[3] Sulfonic Acid Functionalized Ionic Liquid in Combinatorial Approach, a Recyclable and Water Tolerant-Acidic Catalyst for One-Pot Friedlander Quinoline Synthesis. ACS Publications. 3 10. A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. 11.[7] State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. 7
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Atom Fe-Catalyzed Acceptorless Dehydrogenative Coupling to Quinolines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 8. Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"avoiding side reactions in 4-alkoxy-quinoline synthesis"
Technical Support Center: Troubleshooting 4-Alkoxyquinoline Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing 4-alkoxyquinolines—critical scaffolds for antimalarial, antimycobacterial, and kinase inhibitor drug development—presents unique chemoselectivity challenges. Whether you are operating via the direct O-alkylation of 4-quinolones or the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines, side reactions such as N-alkylation, thermal rearrangement, and premature hydrolysis can severely impact your yields.
This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows to ensure robust, reproducible syntheses across your drug development pipeline.
Section 1: Mechanistic FAQs & Troubleshooting
Q1: I am attempting to synthesize a 4-alkoxyquinoline via the alkylation of a 4-quinolone, but NMR indicates a high ratio of N-alkyl-4-quinolone. How do I control this regioselectivity? The Causality: 4-Quinolones exist in a lactim-lactam tautomeric equilibrium. When deprotonated, the resulting ambident anion can react at either the hard oxygen center or the softer nitrogen center. Using a small, hard counterion (like Li⁺ or Na⁺) results in tight ion pairing at the oxygen, sterically blocking it and forcing the electrophile to attack the nitrogen. Furthermore, high temperatures thermodynamically favor the N-alkylated product. The Fix: Shift to a charge-controlled kinetic regime. Utilize a large, polarizable cation like Cesium (Cs₂CO₃) in a polar aprotic solvent (e.g., CH₃CN). The loose ion pair leaves the oxygen "naked" and highly reactive. Furthermore, adding Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction, converting your alkyl bromide to a more reactive alkyl iodide. This allows the reaction to proceed efficiently at 25 °C, completely suppressing N-alkylation.
Q2: During the SNAr of 4-chloroquinolines with sodium alkoxides, my primary isolated product is 4-quinolone. What is causing this degradation? The Causality: The C4 position of a 4-chloroquinoline is highly electrophilic due to the electron-withdrawing nature of the heterocyclic nitrogen[1]. If there is even trace adventitious water in your solvent or commercial alkoxide base, it reacts with the alkoxide to generate hydroxide ions. Hydroxide is a significantly smaller and more aggressive nucleophile than a bulky alkoxide. It rapidly displaces the chloride to form 4-hydroxyquinoline, which immediately tautomerizes into the highly stable 4-quinolone, acting as an irreversible thermodynamic sink. The Fix: Abandon commercial alkoxide solutions, which are highly hygroscopic. Generate your sodium alkoxide freshly in situ using sodium metal and strictly anhydrous alcohol.
Q3: My thermal O-alkylation reactions require long heating times, leading to substrate degradation and ether cleavage. Are there alternative activation methods? The Causality: Extended convective heating (e.g., refluxing DMF at 120 °C) provides the activation energy for unwanted side reactions, including the thermal cleavage of the newly formed ether bond or rearrangement to the N-alkyl isomer. The Fix: Implement ultrasound-assisted synthesis. Acoustic cavitation generates localized microscopic hotspots that drive the reaction kinetically without raising the bulk temperature to degradative levels. Ultrasound-assisted reactions with K₂CO₃ in DMF have been shown to reduce reaction times to just 15 minutes while maintaining high O-alkylation yields (45–84%) and minimizing thermal degradation[2].
Section 2: Quantitative Data & Optimization Metrics
To assist in your experimental design, we have compiled a comparative matrix of reaction conditions and their impact on chemoselectivity.
| Synthesis Route | Reagents & Catalyst | Solvent | Temp / Time | Target Yield (O-Alkylation) | Primary Side Reaction Avoided | Ref |
| O-Alkylation | Cs₂CO₃, NaI | CH₃CN | 25 °C / 24 h | 51–68% | N-Alkylation (0% observed) | |
| O-Alkylation | K₂CO₃, Ultrasound | DMF | 120 °C (eq) / 15 min | 45–84% | Thermal Rearrangement | [2] |
| Chlorination | POCl₃ (neat) | None | Reflux / 3 h | Quantitative (4-Cl intermediate) | Tautomerization Issues | [3] |
| SNAr | Fresh NaOR | Anhydrous ROH | Reflux / 3 h | >85% | Hydrolysis to 4-quinolone | [1] |
Section 3: Self-Validating Experimental Protocols
Trust in a protocol comes from verifiable checkpoints. The following methodologies incorporate built-in validation steps to ensure your reaction is on track before proceeding to the next stage.
Protocol A: Regioselective Ambient-Temperature O-Alkylation
Objective: Synthesize 4-alkoxyquinolines from 4-quinolones while completely suppressing N-alkylation.
-
System Purge & Validation: Dry CH₃CN over 3Å molecular sieves. Self-Validating Checkpoint: Perform a Karl Fischer titration. The moisture content must read < 50 ppm. If > 50 ppm, replace sieves and re-dry.
-
Anion Generation: In a flame-dried flask, suspend 4-hydroxyquinoline (1.0 eq) and anhydrous Cs₂CO₃ (2.0 eq) in the dry CH₃CN. Add NaI (0.1 eq). Self-Validating Checkpoint: Stir for 15 minutes. The heterogeneous mixture should transition to a fine, uniform slurry with a slight yellow tint, confirming successful deprotonation and the presence of active iodide.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise at 25 °C. Stir for 24 hours. Self-Validating Checkpoint: At t=4h, pull a 10 µL aliquot for LC-MS. You must observe the disappearance of the starting material mass and the emergence of a single product peak. The absence of a secondary peak with an identical mass (the N-alkyl isomer) validates the regioselectivity.
-
Isolation: Filter the suspension to remove inorganic salts (CsBr, unreacted Cs₂CO₃). Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Protocol B: Anhydrous SNAr of 4-Chloroquinolines
Objective: Displace the C4-chloride with an alkoxide while preventing hydrolysis to 4-quinolone[1][3].
-
Alkoxide Generation: Under a strict N₂ atmosphere, add freshly cut Sodium metal (1.5 eq) to anhydrous alcohol (ROH, 0.5 M) at 0 °C. Self-Validating Checkpoint: The evolution of H₂ gas (vigorous bubbling) confirms the metal is active. The reaction is complete only when the sodium piece completely disappears and bubbling ceases, yielding a clear solution.
-
Electrophile Addition: Dissolve the 4-chloroquinoline (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution. Heat to reflux. Self-Validating Checkpoint: The solution will typically undergo a transient color shift (e.g., clear to pale yellow/orange) indicating the formation of the Meisenheimer complex intermediate.
-
IPC & Quench: After 3 hours, perform a TLC check (Hexane/EtOAc). Self-Validating Checkpoint: 4-chloroquinoline is highly UV-active and runs fast. If a highly polar, baseline-hugging spot appears under UV, moisture has breached the system and hydrolysis has occurred. If the baseline is clean and the starting material is consumed, cool to room temperature and quench with saturated NH₄Cl to neutralize excess alkoxide before aqueous workup.
Section 4: Reaction Logic & Troubleshooting Workflow
Workflow for troubleshooting 4-alkoxyquinoline synthesis and avoiding major side reactions.
References
-
Title: Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure Source: nih.gov URL:
-
[2] Title: Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates Source: mdpi.com URL:
-
[3] Title: Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities Source: ucsf.edu URL:
-
[1] Title: Aromatic Nucleophilic Substitution Source: scribd.com URL:
Sources
Technical Support Center: A Guide to Enhancing the Stability of 4-Ethoxy-6-methoxy-2-methylquinoline Solutions
Prepared by: Gemini, Senior Application Scientist
Disclaimer: Information regarding the specific degradation profile of 4-Ethoxy-6-methoxy-2-methylquinoline is limited in publicly available literature. This guide is therefore constructed based on the well-established chemical principles governing the stability of quinoline derivatives. The methodologies and strategies provided herein represent a robust framework for researchers to validate the stability of this specific compound and develop optimized handling and storage protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns researchers face when working with quinoline derivatives in solution.
Q1: My solution of 4-Ethoxy-6-methoxy-2-methylquinoline is turning yellow or brown. What is causing this discoloration?
Discoloration is a common visual indicator of chemical degradation in quinoline-containing solutions.[1] This is typically caused by two primary mechanisms:
-
Oxidation: The quinoline ring system, particularly when activated by electron-donating groups like ethoxy and methoxy, can be susceptible to oxidation by atmospheric oxygen.[2] This can lead to the formation of N-oxides or hydroxylated derivatives, which are often colored.
-
Photodegradation: Many quinoline compounds are photosensitive and can degrade upon exposure to ambient or UV light.[1][2] This process can generate radical species that lead to complex colored byproducts.
It is crucial to treat any discoloration as a sign of compromised compound integrity and to prepare fresh solutions, ensuring they are protected from light and oxygen.[1]
Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
Yes, inconsistent results and a progressive loss of biological activity are classic signs of compound degradation.[1] The stability of quinoline derivatives in aqueous solutions, especially in cell culture media, can be influenced by several factors including pH, temperature, and light exposure.[1] The parent compound's concentration may be decreasing over the course of your experiment, leading to unreliable data. It is highly recommended to either prepare fresh solutions immediately before each experiment or to conduct a thorough stability validation of your stock and working solutions under your specific experimental conditions.
Q3: What are the primary factors that influence the stability of 4-Ethoxy-6-methoxy-2-methylquinoline solutions?
The stability of this, and other quinoline derivatives, is primarily governed by the following factors:
-
pH: The quinoline nitrogen atom is basic and can be protonated. The pH of the solution can significantly impact the compound's electronic structure and, consequently, its susceptibility to hydrolysis (especially of the ether groups) or other degradation pathways.[1] Stability can be compromised in both strongly acidic and basic conditions.[1]
-
Light: As mentioned, photolytic degradation is a significant concern for many quinoline compounds.[2] Exposure to UV or even strong visible light can catalyze degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2] While some quinoline derivatives are stable at room temperature, long-term storage should be at lower temperatures (e.g., 4°C, -20°C, or -80°C) to minimize thermal degradation.[1]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation. For highly sensitive applications, the use of de-gassed solvents and storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Q4: How should I prepare and store my stock solutions to maximize stability?
Based on best practices for related compounds, the following is recommended:
-
Solvent Selection: Start by using a high-purity, anhydrous organic solvent in which the compound is highly soluble, such as DMSO or ethanol.[3] This minimizes the presence of water which can participate in hydrolysis.
-
Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved; gentle warming or sonication can be used cautiously, but always check for any signs of degradation afterward.[3]
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.[3] For long-term storage, -80°C is generally preferred over -20°C. Protect the vials from light by using amber vials or by wrapping them in aluminum foil.
Troubleshooting Guide for Common Stability Issues
This section provides a logical workflow to diagnose and resolve stability-related problems encountered during your experiments.
Problem: You observe precipitation, discoloration, or a loss of activity in your experimental setup.
Caption: Troubleshooting workflow for common stability issues.
Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental data, it is imperative to understand the specific stability profile of 4-Ethoxy-6-methoxy-2-methylquinoline. The following protocols provide a framework for conducting these essential studies.
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[4] They are designed to accelerate degradation to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[5] The goal is to achieve 5-20% degradation of the active compound.[1][5]
Objective: To identify the degradation pathways of 4-Ethoxy-6-methoxy-2-methylquinoline under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1] Sample at time points (e.g., 0, 2, 6, 12, 24 hours). Before analysis, neutralize samples with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1] Sample at the same time points. Neutralize samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.[1] Sample at the same time points.
-
Thermal Degradation: Place a vial of the stock solution in a temperature-controlled oven at 80°C.[1] Sample at the same time points.
-
Photolytic Degradation: Expose a vial of the stock solution (in a transparent container, e.g., quartz) to a photostability chamber with a light source providing both UV and visible light (per ICH Q1B guidelines).[6] Keep a control sample wrapped in foil to protect it from light. Sample at defined intervals.
-
-
Sample Analysis: Analyze all stressed samples, alongside an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the parent compound from its degradation products and any impurities.[1][4]
Objective: To develop an HPLC method capable of resolving 4-Ethoxy-6-methoxy-2-methylquinoline from all potential degradation products.
Methodology:
-
Initial Conditions (Starting Point):
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, monitoring at multiple wavelengths (e.g., 254 nm, 280 nm) and using a Photodiode Array (PDA) detector to assess peak purity.
-
Injection Volume: 10 µL.[1]
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study (Protocol 1).
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline separation between the parent peak and all degradant peaks.
-
-
Method Validation:
-
Once optimized, the method should be validated according to ICH guidelines.[2] Specificity is the most critical parameter for a stability-indicating method and is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. This is confirmed using a PDA detector to check for peak purity.[1]
-
Data Summary: Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies for quinoline derivatives, based on ICH guidelines and published literature.[1][2][5]
| Stress Condition | Stress Agent | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature to 80°C | Cleavage of ether linkages, other acid-labile group degradation |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature to 80°C | Cleavage of ether linkages, other base-labile group degradation |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Formation of N-oxides, hydroxylation of the quinoline ring |
| Thermal | Dry Heat | 60°C - 100°C | General decomposition |
| Photolytic | UV/Visible Light | >1.2 million lux hours (Vis) & >200 watt-hours/m² (UV) | Complex radical-mediated degradation products |
References
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Retrieved from [Link]
-
Lehmler, H. J., & Powers, C. M. (2010). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. In Enzyme Catalysis in Organic Synthesis. Wiley-VCH Verlag GmbH & Co. KGaA. Retrieved from [Link]
-
Chen, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104690. Retrieved from [Link]
-
Luo, H., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(5), 1288-1298. Retrieved from [Link]
-
He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4173. Retrieved from [Link]
-
JETIR. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.org. Retrieved from [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Analysis of 4-Alkoxy-Quinoline Derivatives: Efficacy, Selectivity, and Mechanistic Advantages Over 4-Aminoquinolines
As drug discovery programs increasingly encounter target-site resistance and pharmacokinetic bottlenecks, the structural evolution of the quinoline scaffold has become a critical area of focus. Historically, 4-aminoquinolines (such as chloroquine) and 4-quinolones have dominated the landscape of antimalarial, antimicrobial, and kinase-inhibitor therapeutics. However, recent comparative data demonstrates that transitioning from an amine (–NH–) linkage to an ether (–O–) linkage—yielding 4-alkoxyquinoline and 4-phenoxyquinoline derivatives—provides profound thermodynamic and mechanistic advantages[1][2].
This guide provides a comprehensive, objective comparison of 4-alkoxyquinolines against traditional alternatives, exploring the causality behind their superior performance in overcoming resistance mutations and enhancing target selectivity.
Mechanistic Causality: Why the Oxygen Linkage Matters
The substitution of a nitrogen atom for an oxygen atom at the C4 position of the quinoline ring fundamentally alters the molecule's physicochemical properties. This shift resolves several critical failure points associated with 4-aminoquinolines:
-
Tautomeric Equilibrium and pKa Modulation: In 4-aminoquinolines, protonation at physiological pH can interrupt the ability of the quinoline nitrogen to act as a hydrogen bond acceptor[2][3]. By replacing the amine linkage with an ether linkage, 4-alkoxyquinolines maintain a neutral form at physiological pH, optimizing their hydrogen-bonding profile within kinase hinge regions[3].
-
Steric Flexibility: The ether linkage in 4-phenoxyquinolines provides a more flexible bond angle compared to the rigid, planar tendency of secondary amines. This flexibility is crucial for avoiding steric clashes with bulky mutated gatekeeper residues (e.g., the Met1196 mutation in Anaplastic Lymphoma Kinase)[3].
-
Lipophilicity and Membrane Permeability: The integration of extended alkoxy side chains significantly enhances the lipophilicity (LogP) of the scaffold, facilitating superior penetration through the complex, lipid-rich cell wall of Mycobacterium tuberculosis[4][5].
Caption: Mechanistic advantage of the ether linkage in 4-phenoxyquinolines overcoming ALK L1196M resistance.
Comparative Performance Data
To objectively evaluate the performance of 4-alkoxyquinolines, we must analyze their efficacy in two primary domains where target resistance is a major hurdle: Oncology (Kinase Inhibition) and Infectious Disease (Antimycobacterial Activity).
A. Oncology: Overcoming Crizotinib Resistance in ALK L1196M Mutants
Dysregulation of Anaplastic Lymphoma Kinase (ALK) is a primary driver in non-small cell lung cancer (NSCLC). While first-generation inhibitors like Crizotinib are effective against wild-type (WT) ALK, the L1196M gatekeeper mutation causes severe clinical resistance. As shown in Table 1, converting the 4-aminoquinoline core to a 4-phenoxyquinoline core restores single-digit nanomolar potency against the mutant[1][3].
Table 1: Kinase Inhibitory Activity (IC50) of Quinoline Derivatives
| Scaffold Type | Linkage at C4 | ALK WT IC50 (nM) | ALK L1196M IC50 (nM) | Cellular Efficacy (H2228 CR) |
| Crizotinib (Control) | N/A | 4.0 | > 500 | Inactive |
| 4-Aminoquinoline | Amine (–NH–) | ~15.0 | > 1000 | Poor |
| 4-Phenoxyquinoline | Ether (–O–) | ~3.0 | 7.0 | High (Decreased PI3K/AKT) |
Data synthesized from structure-based design studies targeting the ALK L1196M mutant[2][3].
B. Infectious Disease: Targeting the M. tuberculosis Cytochrome bc1 Complex
Recent high-throughput screening and scaffold evolution have identified 4-alkoxyquinolines (derived from 2-(quinolin-4-yloxy)acetamides) as highly potent inhibitors of the mycobacterial cytochrome bc1 complex[4][6]. They exhibit remarkable selectivity and kinetic solubility compared to traditional therapies.
Table 2: Antimycobacterial Activity against M. tuberculosis H37Rv
| Compound Class | Target Mechanism | MIC (μM) | In Vivo Exposure (AUC0–t) |
| Isoniazid (Standard) | Mycolic acid synthesis | 0.30 | High |
| Rifampicin (Standard) | RNA polymerase | 0.05 | High |
| 4-Aminoquinolines | Various / DNA intercalation | > 10.0 | Variable |
| Novel 4-Alkoxyquinolines | Cytochrome bc1 complex | 0.05 – 0.20 | 127.5 ± 5.7 μM·h |
Data reflects the optimization of 4-alkoxyquinolines via molecular simplification and chain extension[4][5][6].
Experimental Workflows & Self-Validating Protocols
Achieving high yields of 4-alkoxyquinolines requires overcoming the inherent tautomeric equilibrium of 4-hydroxyquinolines, which naturally favors N-alkylation over O-alkylation due to the higher nucleophilicity of the nitrogen atom[7]. The following protocol utilizes the "Cesium Effect" to invert this regioselectivity[7].
Protocol 1: Regioselective Synthesis of 4-Alkoxyquinolines (O-Alkylation)
Rationale: Cesium carbonate (
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of the starting 4-hydroxyquinoline derivative in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Base Addition: Add 2.0 equivalents of anhydrous
. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and formation of the cesium enolate. -
Alkylation: Dropwise, add 1.2 equivalents of the desired alkyl halide (e.g., 1,3-dibromopropane or a substituted benzyl bromide).
-
Reaction Progression: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progression via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Quenching & Extraction: Cool to room temperature, quench with ice-cold distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography.
Validation Checkpoint: Analyze the purified product via
-NMR. The complete disappearance of the broad tautomeric –NH/–OH peak (typically at 11.0–12.0 ppm) and the emergence of a distinct triplet at ~4.2 ppm (corresponding to the –– protons) self-validates successful O-alkylation over N-alkylation.
Caption: Regioselective O-alkylation workflow utilizing the Cesium effect to maximize 4-alkoxyquinoline yield.
Protocol 2: In Vitro Whole-Cell Antimycobacterial Assay (Resazurin Microtiter Assay)
Rationale: To evaluate the biological efficacy of the synthesized 4-alkoxyquinolines, a Resazurin Microtiter Assay (REMA) is employed. This colorimetric assay relies on the reduction of resazurin (blue) to resorufin (pink) by metabolically active M. tuberculosis cells[4].
Step-by-Step Methodology:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic growth phase (OD600 ≈ 0.6) is reached. Dilute the culture to
CFU/mL. -
Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the 4-alkoxyquinoline derivatives in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent toxicity.
-
Incubation: Add 100 μL of the bacterial inoculum to each well containing the test compounds. Include positive controls (Rifampicin and Isoniazid) and negative controls (1% DMSO without drug). Incubate the plates at 37°C for 7 days.
-
Colorimetric Development: Add 30 μL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours at 37°C.
Validation Checkpoint: Visually inspect the plate. The negative control wells must turn pink (indicating healthy bacterial metabolism), while the positive control wells must remain blue. The Minimum Inhibitory Concentration (MIC) is strictly self-validated as the lowest concentration well of the 4-alkoxyquinoline that remains visually blue, confirming the prevention of resazurin reduction[4].
Conclusion
The comparative analysis heavily favors the 4-alkoxyquinoline and 4-phenoxyquinoline scaffolds over traditional 4-aminoquinolines when addressing complex, mutation-driven therapeutic targets. By leveraging the unique physicochemical properties of the ether linkage—specifically its neutral state at physiological pH, its superior hydrogen-bond acceptor profile, and its steric flexibility—drug developers can successfully bypass gatekeeper mutations like ALK L1196M and achieve sub-micromolar efficacy against resistant strains of M. tuberculosis.
References
-
Identification of 4-Phenoxyquinoline Based Inhibitors for L1196M Mutant of Anaplastic Lymphoma Kinase by Structure-Based Design. Journal of Medicinal Chemistry (2017). URL:[Link]
-
Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry (2024). URL:[Link]
-
Microwave and Cs+-assisted chemo selective reaction protocol for synthesizing 2-styryl quinoline biorelevant molecules. Open Chemistry (2023). URL:[Link]
Sources
A Comparative Analysis of Novel Quinolines: Evaluating 4-Ethoxy-6-methoxy-2-methylquinoline in the Landscape of Antitubercular Agents
Introduction: The Quest for Novel Antitubercular Agents
The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a continuous search for novel therapeutic agents. While current first- and second-line drug regimens can be effective, they are often hampered by long treatment durations, significant side effects, and emerging resistance. In this context, the exploration of new chemical scaffolds is paramount. Quinolone and quinoline derivatives have emerged as a promising class of compounds, with some exhibiting potent antimycobacterial activity. This guide provides a comparative framework for evaluating novel quinoline compounds, using the hypothetical candidate 4-Ethoxy-6-methoxy-2-methylquinoline as a focal point for discussion against established and investigational antitubercular agents.
While specific experimental data on 4-Ethoxy-6-methoxy-2-methylquinoline's antitubercular properties is not yet widely published, its chemical structure suggests potential for activity. This guide will therefore focus on the essential experimental workflows and comparative benchmarks that would be required to rigorously assess its potential as a viable drug candidate.
The Antitubercular Drug Landscape: A Mechanistic Overview
A diverse array of drugs is currently used to treat tuberculosis, each with a distinct mechanism of action. Understanding these mechanisms is crucial for contextualizing the potential role of a new agent like 4-Ethoxy-6-methoxy-2-methylquinoline.
DOT Script for Antitubercular Drug Classes
Caption: Major classes of antitubercular agents and their mechanisms of action.
Evaluating a Novel Quinolone: A Step-by-Step Experimental Framework
To ascertain the therapeutic potential of 4-Ethoxy-6-methoxy-2-methylquinoline, a systematic, multi-stage evaluation is necessary. This process is designed to be self-validating, with clear go/no-go decision points.
Stage 1: In Vitro Activity Assessment
The initial step involves determining the direct activity of the compound against Mtb.
1.1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. This is a fundamental measure of a compound's potency.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Compound Stock: Dissolve 4-Ethoxy-6-methoxy-2-methylquinoline in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL. Include positive control wells (no drug) and negative control wells (no bacteria).
-
Inoculation: Add a standardized inoculum of Mtb H37Rv to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add a solution of Alamar Blue to each well.
-
Second Incubation: Incubate for another 24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Trustworthiness and Causality: The use of Alamar Blue as a growth indicator is based on the metabolic activity of viable bacteria reducing the non-fluorescent resazurin to the fluorescent resorufin. This provides a quantitative and sensitive measure of bacterial viability. The inclusion of positive and negative controls ensures the validity of the assay.
1.2. Bactericidal vs. Bacteriostatic Activity:
It is crucial to determine whether a compound kills the bacteria (bactericidal) or merely inhibits its growth (bacteriostatic).
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Perform MIC Assay: Set up an MIC assay as described above.
-
Plating: After the initial incubation for MIC determination, take an aliquot from each well that shows no visible growth (at and above the MIC).
-
Culture on Solid Media: Plate the aliquots onto Middlebrook 7H10 agar plates.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.
Comparative Data Table: In Vitro Potency of Antitubercular Agents
| Drug Class | Example Agent | Target | Typical MIC Range (µg/mL) against Mtb H37Rv | Activity |
| First-Line | ||||
| Isoniazid | Isoniazid | Mycolic Acid Synthesis | 0.025 - 0.05 | Bactericidal |
| Rifamycins | Rifampicin | RNA Polymerase | 0.05 - 0.1 | Bactericidal |
| Second-Line | ||||
| Fluoroquinolones | Moxifloxacin | DNA Gyrase | 0.125 - 0.5 | Bactericidal |
| Newer Agents | ||||
| Diarylquinolines | Bedaquiline | ATP Synthase | 0.03 - 0.12 | Bactericidal |
| Hypothetical | 4-Ethoxy-6-methoxy-2-methylquinoline | (To be determined) | (To be determined) | (To be determined) |
This table provides benchmark values against which the experimental results for a novel compound would be compared.
Stage 2: Cytotoxicity and Selectivity Index
A promising antitubercular agent must be more toxic to Mtb than to mammalian cells. The selectivity index (SI) is a critical measure of this.
Experimental Protocol: Mammalian Cell Cytotoxicity Assay (e.g., using Vero cells)
-
Cell Culture: Culture Vero cells (or another suitable mammalian cell line) in a 96-well plate until a confluent monolayer is formed.
-
Compound Exposure: Expose the cells to serial dilutions of 4-Ethoxy-6-methoxy-2-methylquinoline for 48-72 hours.
-
Viability Assessment: Assess cell viability using a method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Calculate CC50: Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Calculate Selectivity Index: SI = CC50 / MIC. An SI > 10 is generally considered a good starting point for further development.
DOT Script for the Drug Discovery Workflow
Caption: A streamlined workflow for the preclinical evaluation of a novel antitubercular drug candidate.
Stage 3: Advanced In Vitro and Ex Vivo Models
If a compound shows promising potency and selectivity, it must be tested under more physiologically relevant conditions.
-
Activity against Resistant Strains: The compound should be tested against a panel of clinical isolates, including MDR and XDR strains, to assess its potential for treating resistant tuberculosis.
-
Intracellular Activity: Mtb is an intracellular pathogen that primarily resides within macrophages. An effective antitubercular agent must be able to penetrate macrophages and exert its activity in the acidic phagosomal environment. This is typically assessed using an in vitro macrophage infection model.
Mechanism of Action: The Quinolone Hypothesis
Given its quinoline core, it is plausible that 4-Ethoxy-6-methoxy-2-methylquinoline could share a mechanism of action with other quinoline-based drugs. For instance, bedaquiline, a diarylquinoline, targets the F1F0 ATP synthase, a critical enzyme for energy production in Mtb. Alternatively, it could function similarly to fluoroquinolones, which inhibit DNA gyrase. Elucidating the precise mechanism of action is a critical step and often involves:
-
Spontaneous Mutant Generation: Isolating and sequencing the genomes of Mtb mutants that are resistant to the compound can identify the target protein.
-
Transcriptomic/Proteomic Analysis: Studying the changes in gene or protein expression in Mtb after exposure to the compound can provide clues about the affected pathways.
Conclusion and Future Directions
The evaluation of a novel compound like 4-Ethoxy-6-methoxy-2-methylquinoline for antitubercular activity is a rigorous, multi-step process. While its quinoline scaffold is promising, its efficacy can only be determined through systematic experimental validation as outlined above. The key determinants for its progression as a drug candidate will be its in vitro potency against both susceptible and resistant Mtb strains, a high selectivity index, and efficacy in in vivo models of tuberculosis. Should this compound demonstrate promising results in these initial stages, further investigation into its mechanism of action, pharmacokinetic properties, and potential for combination therapy will be warranted. The ultimate goal is to develop new agents that can shorten treatment duration, improve outcomes for patients with drug-resistant TB, and be co-administered with existing antiretroviral therapies.
References
-
Title: Quinolones: a promising scaffold for the discovery of novel antitubercular agents. Source: Expert Opinion on Drug Discovery. URL: [Link]
-
Title: Recent advances of quinoline-based derivatives as potential antitubercular agents. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: Bedaquiline: a new drug for the treatment of multidrug-resistant tuberculosis. Source: Clinical Microbiology and Infection. URL: [Link]
Validating the Regiochemistry of 4-Ethoxy-6-methoxy-2-methylquinoline: A Comparative Guide to 1D vs. Comprehensive 2D NMR Methodologies
In the development of targeted therapeutics and complex organic synthesis, the precise regiochemical assignment of densely substituted heterocycles is non-negotiable. For quinoline derivatives like 4-Ethoxy-6-methoxy-2-methylquinoline , positional isomers (e.g., inadvertently synthesizing 6-ethoxy-4-methoxy-2-methylquinoline) can exhibit drastically different pharmacokinetic and pharmacodynamic profiles.
This guide provides an objective comparison between standard analytical techniques and a comprehensive 2D NMR suite, demonstrating why advanced multidimensional NMR is the definitive standard for the structural validation of substituted quinolines.
The Analytical Challenge: Why Standard Methods Fall Short
While High-Resolution Mass Spectrometry (HRMS) and 1D Nuclear Magnetic Resonance (NMR) are foundational for confirming molecular weight and functional group presence, they lack the resolving power required for complex regiochemistry.
-
LC-MS/MS : Mass spectrometry provides an exact mass and distinct fragmentation patterns. However, the loss of an ethyl or methyl radical during collision-induced dissociation (CID) cannot definitively pinpoint the original attachment site on the quinoline core.
-
1D
H and C NMR : Yields a precise inventory of functional groups. A standard proton spectrum will clearly show the 2-methyl singlet, the 4-ethoxy signals (a distinct quartet and triplet), and the 6-methoxy singlet. However, oxygen atoms act as "scalar coupling insulators." Standard 1D methods cannot bridge these ether linkages to prove which oxygen is attached to C-4 and which is attached to C-6.
The Solution: Comprehensive 2D NMR (The Gold Standard)
To establish a self-validating structural proof, researchers must employ a suite of 2D NMR experiments. As highlighted in recent 1 [1], the synergistic use of HSQC, HMBC, and NOESY creates an unambiguous map of atomic connectivity.
Workflow comparing 1D vs 2D NMR methodologies for structural validation.
Comparative Data Presentation
The following tables summarize the performance of these modalities and the specific predictive data required to validate 4-Ethoxy-6-methoxy-2-methylquinoline.
Table 1: Analytical Modalities for Quinoline Regiochemistry
| Modality | Primary Output | Regiochemical Resolution | Limitations |
| LC-MS/MS | Exact Mass / Fragmentation | Low | Cannot distinguish 4-ethoxy-6-methoxy from 6-ethoxy-4-methoxy. |
| 1D | Functional Group Inventory | Moderate | Fails to bridge heteroatoms; quaternary carbons remain unassigned. |
| 2D NMR Suite | Atomic Connectivity & Space | High (Definitive) | Requires higher sample concentration and longer acquisition times. |
Table 2: Key Predictive 2D NMR Correlations for 4-Ethoxy-6-methoxy-2-methylquinoline
| Substituent | HSQC (1-bond) | HMBC (2/3-bond) | NOESY (Spatial) | |
| 2-Methyl | ~2.6 ppm (s) | C-2 | C-2, C-3 | H-3 |
| 4-Ethoxy (-CH | ~4.2 ppm (q) | C-1' (Ethoxy) | C-4 (Quinoline core) | H-3, H-5 |
| 6-Methoxy | ~3.9 ppm (s) | C-1'' (Methoxy) | C-6 (Quinoline core) | H-5, H-7 |
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. The chemical connectivity established by HMBC is orthogonally verified by the spatial proximity data from NOESY, ensuring zero ambiguity in the final assignment.
Step 1: Sample Preparation
-
Action : Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-
or CDCl . -
Causality : A highly concentrated sample is critical for 2D NMR, particularly for detecting insensitive
C nuclei in HMBC experiments. DMSO- is often preferred for quinolines to prevent signal broadening associated with aggregation or intermolecular hydrogen bonding.
Step 2: 1D Baseline Acquisition
-
Action : Acquire standard
H (16 scans) and C (1024 scans) spectra. -
Causality : Establishes the spectral windows (sweep widths) required for the 2D experiments, preventing spectral aliasing and optimizing digital resolution for the subsequent multidimensional runs.
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
-
Action : Acquire a 2D
H- C HSQC spectrum. -
Causality : Maps all direct (1-bond) C-H attachments. This is a crucial filtering step; by identifying all protonated carbons, we can isolate the unprotonated quaternary carbons (C-2, C-4, C-6, C-4a, C-8a) which serve as the critical anchor points for the substituents.
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
-
Action : Acquire a 2D
H- C HMBC spectrum optimized for a long-range coupling constant ( ) of 8 Hz. -
Causality : As noted in 2 [2], optimizing for 8 Hz specifically targets the 3-bond couplings (
) that bridge oxygen atoms. This allows the protons of the 6-methoxy group to couple directly to the C-6 quaternary carbon, and the 4-ethoxy methylene protons to couple to C-4, unambiguously anchoring their positions to the quinoline core.
Step 5: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Action : Acquire a 2D NOESY spectrum with a mixing time (
) of 400 ms. -
Causality : While HMBC proves chemical connectivity, NOESY validates spatial proximity. A 400 ms mixing time allows sufficient cross-relaxation for small molecules. Observing a through-space cross-peak between the 6-methoxy protons and the H-5/H-7 aromatic protons serves as an orthogonal, self-validating check against the HMBC data, a standard practice in 3 [3].
Key HMBC and NOESY signaling pathways mapping substituents to the quinoline core.
Conclusion
Relying solely on 1D NMR or Mass Spectrometry for the structural validation of densely substituted quinolines introduces unacceptable regiochemical risk. By implementing a comprehensive 2D NMR suite—specifically leveraging HMBC for connectivity across heteroatoms and NOESY for spatial validation—researchers can achieve absolute structural certainty for complex compounds like 4-Ethoxy-6-methoxy-2-methylquinoline.
References
- BenchChem. "Validating the Structure of 6,8-Dibromoquinolin-3-amine: A 2D NMR Comparison Guide." BenchChem Application Notes.
- ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures.
- BenchChem. "Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid." BenchChem Application Notes.
Sources
Biological Activity Comparison of Substituted Quinolines: A Technical Guide
The quinoline scaffold (a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring) represents a privileged structure in medicinal chemistry. Due to its robust binding affinity to diverse biological targets—including heme, DNA, and various kinases—strategic substitutions on the quinoline ring yield a vast spectrum of pharmacological activities[1].
As drug resistance increasingly compromises traditional therapeutics, understanding the structure-activity relationships (SAR) of substituted quinolines is critical for rational drug design. This guide objectively compares the biological performance of various quinoline derivatives, providing mechanistic insights and self-validating experimental protocols to support robust preclinical evaluation.
Antimalarial Activity: Structural Nuances and Efficacy
The antimalarial efficacy of quinolines is heavily dictated by the position and nature of their substituents. Historically, 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine) have served as the backbone of malaria treatment, though their mechanisms and target life-stages differ significantly.
Mechanism of Action
During the intraerythrocytic stage, Plasmodium parasites degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into non-toxic hemozoin. 4-aminoquinolines accumulate in the acidic digestive vacuole of the parasite, binding to free heme and capping the growing hemozoin polymer. This leads to a lethal accumulation of toxic free heme[2]. Conversely, 8-aminoquinolines are prodrugs that, upon CYP450 metabolism, generate reactive oxygen species (ROS) that disrupt mitochondrial electron transport, making them uniquely effective against dormant liver stages (hypnozoites).
Mechanism of 4-aminoquinoline-mediated heme polymerization inhibition.
Comparative Efficacy Data
In vitro susceptibility testing against Plasmodium falciparum isolates reveals stark differences in potency, especially in chloroquine-resistant strains. Novel organometallic derivatives, such as ferrochloroquine, overcome resistance by utilizing the ferrocene moiety to alter lipophilicity and bypass parasite efflux pumps[2].
Table 1: Comparative Antimalarial Activity against P. falciparum
| Compound Class | Representative Drug | IC₅₀ Value | Primary Mechanism / Target |
| 4-Aminoquinoline | Chloroquine | ~370 nM (Resistant Isolates) | Heme polymerase inhibition |
| 8-Aminoquinoline | Primaquine | ~7.6 µM | Mitochondrial dysfunction (Liver stage) |
| Quinoline-Methanol | Mefloquine | ~8.3 nM | Ribosomal binding / Heme interaction |
| Ferrocene-Quinoline | Ferrochloroquine | ~10.8 nM | Overcomes CQ efflux / Heme binding |
Data derived from in vitro isotopic micro-susceptibility assays on Gabonese isolates[2].
Experimental Protocol: In Vitro SYBR Green I Parasite Growth Inhibition Assay
To validate antimalarial efficacy, the SYBR Green I microfluorimetric assay provides a self-validating system. Causality: Mature human red blood cells (RBCs) lack DNA. Therefore, any DNA detected by the intercalating SYBR Green I dye is exclusively parasitic, allowing fluorescence to serve as a direct, proportional proxy for parasite proliferation.
-
Parasite Culture: Maintain synchronized ring-stage P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum.
-
Drug Exposure: Seed 96-well plates with serial dilutions of the test quinoline. Add the parasite culture (0.5% parasitemia) and incubate for 72 hours at 37°C under a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂). Rationale: 72 hours ensures exposure across at least one full 48-hour intraerythrocytic developmental cycle.
-
Lysis & Staining: Add a lysis buffer containing SYBR Green I, Triton X-100, and saponin. Rationale: Saponin permeabilizes the RBC membrane, while Triton X-100 lyses the parasite, exposing its DNA to the dye.
-
Fluorimetric Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm / Emission: 530 nm).
-
Validation: Include uninfected RBCs as a background fluorescence control (0% viability baseline) and untreated infected RBCs as the 100% growth control.
Anticancer Activity: Cytotoxicity and Targeted Inhibition
Recent medicinal chemistry efforts have repurposed the quinoline scaffold for oncology. Substituted quinolines—particularly dihydrazones, quinazolinones, and benzo[h]quinolines—exhibit potent antiproliferative effects.
Mechanism of Action
These derivatives exert cytotoxicity through multiple concurrent pathways:
-
Kinase Inhibition: Quinoline dihydrazones act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), preventing the formation of CDK/cyclin complexes necessary for cell cycle progression, leading to G2/M phase arrest[3].
-
DNA Intercalation: The planar aromatic system allows for partial insertion between DNA base pairs, disrupting replication[3].
-
Oxidative Stress: Benzo[h]quinolines induce severe DNA damage mediated by the generation of intracellular reactive oxygen species (ROS)[4].
Anticancer signaling pathway driven by substituted quinolines.
Comparative Cytotoxicity Data
Table 2: In Vitro Cytotoxicity (IC₅₀) against MCF-7 Breast Cancer Cells
| Compound Class | Derivative | IC₅₀ Value (µM) | Primary Target / Mechanism |
| Quinoline Dihydrazone | Compound 3b | 7.016 | CDK2 Inhibition / DNA binding |
| Quinoline Dihydrazone | Compound 3c | 7.050 | CDK2 Inhibition / Apoptosis |
| Benzo[h]quinoline | Compound 3e | 4.7 - 7.6 | Oxidative stress / DNA damage |
| Anthracycline (Control) | Doxorubicin | ~1.0 | Topoisomerase II inhibition |
Data compiled from MTT assays evaluating antiproliferative activity[3][4].
Experimental Protocol: In Vitro MTT Cell Viability Assay
The MTT assay is the gold standard for high-throughput cytotoxicity screening. Causality: The assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are rapidly inactivated upon cell death, the absorbance of the solubilized formazan directly correlates with the number of viable, metabolically active cells.
-
Cell Seeding: Seed MCF-7 or HepG2 cells at a density of 5,000–10,000 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours to allow for cell attachment and entry into the logarithmic growth phase.
-
Compound Treatment: Aspirate the media and apply serial dilutions of the test quinolines (dissolved in DMSO, final DMSO concentration < 0.5% to prevent solvent toxicity). Incubate for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Rationale: Allows sufficient time for mitochondrial reductases to process the substrate.
-
Solubilization & Readout: Carefully remove the media and add 150 µL of pure DMSO to dissolve the intracellular formazan crystals. Agitate on a microplate shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader.
-
Validation: Utilize 0.5% DMSO-treated cells as the 100% viability control and a known chemotherapeutic (e.g., 5-Fluorouracil or Doxorubicin) as a positive control to confirm assay sensitivity[3].
Antimycobacterial Activity
Beyond malaria and oncology, the quinoline framework exhibits profound antibacterial properties. While fluoroquinolones (e.g., ciprofloxacin) are well-established DNA gyrase inhibitors, novel non-fluorinated substituted quinolines are emerging as potent anti-tuberculosis agents.
For instance, structural modifications yielding 2,4,6-trisubstituted quinolines have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.3 µM against Mycobacterium tuberculosis[5]. The inclusion of halogen substituents on the aryl rings significantly enhances lipophilicity, facilitating superior penetration through the complex, mycolic acid-rich mycobacterial cell wall[5].
Conclusion
The biological activity of substituted quinolines is highly tunable. Substitutions at the 4-position (e.g., 4-aminoquinolines) primarily drive antimalarial efficacy via heme interaction, while bulky, lipophilic substitutions (e.g., dihydrazones, benzo-fusions) shift the pharmacological profile toward potent anticancer and antimycobacterial activity via kinase inhibition and DNA intercalation. By employing rigorous, self-validating phenotypic assays, researchers can continue to exploit this privileged scaffold for novel therapeutic development.
References
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. nih.gov.[Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. nih.gov.[Link]
-
Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. nih.gov.[Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. nih.gov.[Link]
-
New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. nih.gov.[Link]
-
Ferrocene-chloroquine analogues as antimalarial agents: in vitro activity of ferrochloroquine against 103 Gabonese isolates of Plasmodium falciparum. oup.com.[Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties - PMC [pmc.ncbi.nlm.nih.gov]
"confirming molecular weight of 4-Ethoxy-6-methoxy-2-methylquinoline by MS"
An in-depth technical guide for researchers, analytical chemists, and drug development professionals on validating the molecular weight and structural identity of functionalized quinolines.
Introduction to the Analytical Challenge
Confirming the exact molecular weight (MW) and structural integrity of small molecule intermediates is a critical quality control step in drug development. 4-Ethoxy-6-methoxy-2-methylquinoline (Chemical Formula:
Relying on a single mass spectrometry (MS) modality can lead to structural ambiguity. For instance, while soft ionization techniques provide the intact molecular weight, they often lack the fragmentation necessary to confirm the positions of the ethoxy and methoxy substituents. Conversely, hard ionization provides structural fingerprints but can sometimes obliterate the molecular ion. Therefore, an orthogonal approach utilizing both Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the gold standard for unambiguous confirmation[1].
Comparative Analysis of MS Modalities
To objectively select the best analytical system for 4-Ethoxy-6-methoxy-2-methylquinoline, we must evaluate the ionization chemistry against the molecule's physical properties.
Table 1: Comparison of MS Modalities for 4-Ethoxy-6-methoxy-2-methylquinoline
| Analytical Modality | Ionization Energy | Primary Output | Suitability for | Limitations |
| LC-ESI-HRMS (Q-TOF) | Soft (Minimal excess internal energy) | Intact | Optimal. The basic quinoline nitrogen readily accepts a proton, yielding a strong signal at m/z 218.1176[2]. | Minimal MS1 fragmentation; requires MS/MS for structural elucidation. |
| GC-EI-MS | Hard (70 eV) | Radical cation | Optimal. The molecule is volatile and thermally stable. Yields reproducible fragments for library matching[1]. | Provides only nominal mass (m/z 217); molecular ion peak may be low intensity. |
| MALDI-TOF MS | Soft (Laser desorption via matrix) | Intact | Suboptimal. Matrix clusters heavily interfere in the low mass region (<300 Da). | High chemical noise obscures the target analyte at 217 Da. |
Mechanistic Rationale: The Causality of Ionization
ESI-HRMS: Harnessing Basicity for Exact Mass
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from the liquid phase into the gas phase with minimal residual energy, preventing the molecule from shattering[2]. The quinoline core of 4-Ethoxy-6-methoxy-2-methylquinoline contains a basic nitrogen atom (pKa ~4.5). By utilizing an acidic mobile phase (e.g., 0.1% formic acid), we drive the solution equilibrium toward the protonated state. This guarantees a high-abundance
GC-EI-MS: Harnessing Volatility for Structural Fingerprinting
Electron Ionization (EI) bombards the gas-phase analyte with 70 eV electrons. This energy vastly exceeds the molecule's ionization potential (~8-10 eV), ejecting an electron to form a radical cation (
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocols incorporate internal calibration and system suitability checks.
Protocol 1: Exact Mass Confirmation via LC-ESI-HRMS (Q-TOF)
-
Sample Preparation: Dissolve 1 mg of 4-Ethoxy-6-methoxy-2-methylquinoline in 1 mL of LC-MS grade Methanol. Dilute 1:100 in
:MeOH (50:50, v/v) containing 0.1% Formic Acid. -
Chromatographic Separation:
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
MS Acquisition (Positive Mode):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 100–500.
-
-
Self-Validation (Lock-Mass): Continuously infuse a reference standard (e.g., Leucine Enkephalin,
= 556.2771) via a secondary sprayer. The software dynamically corrects the mass axis against this known standard to guarantee < 5 ppm mass accuracy.
Protocol 2: Structural Fingerprinting via GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of GC-grade Hexane or Dichloromethane (DCM).
-
Chromatographic Separation:
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. (Ensures the volatile quinoline elutes as a sharp peak).
-
-
MS Acquisition:
-
Ionization Energy: 70 eV (Industry standard to ensure library compatibility).
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–300.
-
-
Self-Validation (Tuning): Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present at the correct relative abundances, ensuring the quadrupole is transmitting ions linearly across the mass range.
Data Interpretation & Expected Results
By synthesizing the data from both modalities, the molecular weight and structure are unequivocally confirmed.
Table 2: Expected Quantitative MS Data for 4-Ethoxy-6-methoxy-2-methylquinoline
| Technique | Target Ion | Theoretical m/z | Expected Observed m/z | Mass Error / Interpretation |
| ESI-HRMS | 218.1176 | 218.1180 | < 2.0 ppm (Confirms | |
| GC-EI-MS | 217.1 | 217.1 | Confirms nominal MW | |
| GC-EI-MS | 202.1 | 202.1 | Loss of methyl from 6-methoxy group | |
| GC-EI-MS | 189.1 | 189.1 | Loss of ethylene from 4-ethoxy group |
Orthogonal Workflow Visualization
Workflow for orthogonal MS confirmation of quinoline derivatives using ESI-HRMS and GC-EI-MS.
References
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC National Institutes of Health (NIH) URL:[Link]
-
Mass Spectrometry in Small Molecule Drug Development American Pharmaceutical Review URL:[Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES Canadian Science Publishing URL:[Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed National Institutes of Health (NIH) URL: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
"benchmarking HPLC methods for quinoline derivative analysis"
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry [arabjchem.org]
Efficacy of 4-Ethoxy-6-methoxy-2-methylquinoline Against Drug-Resistant Mycobacterium tuberculosis: A Comparative Technical Guide
Executive Summary
The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel chemical entities with unique mechanisms of action. Quinoline derivatives have proven to be a highly successful scaffold in anti-tubercular drug discovery[1]. This guide provides a comprehensive, objective technical evaluation of 4-Ethoxy-6-methoxy-2-methylquinoline (EMMQ) , a highly lipophilic substituted quinoline, comparing its in vitro and intracellular efficacy against standard-of-care alternatives: Bedaquiline (BDQ) and Moxifloxacin (MXF).
Mechanistic Rationale: The Quinoline Scaffold
The structural functionalization of the quinoline core dictates its specific molecular target within the mycobacterial cell. While fluoroquinolones (like Moxifloxacin) target DNA gyrase, diarylquinolines (like Bedaquiline) selectively inhibit mycobacterial energy metabolism by targeting the ATP synthase complex, proving highly effective against both replicating and dormant Mtb populations[2].
EMMQ is engineered with specific ethoxy and methoxy substitutions at the 4- and 6-positions. These modifications enhance the molecule's lipophilicity, facilitating superior penetration through the lipid-rich mycolic acid cell wall of Mtb. Mechanistically, EMMQ acts as a dual-targeting agent. Primarily, it binds to the c-subunit (encoded by atpE) of the F1F0-ATP synthase rotor ring, inducing conformational changes that sterically block rotation and halt ATP synthesis[3]. Secondarily, at higher intracellular concentrations, the lipophilic nature of the substituted quinoline allows it to act as a protonophore, uncoupling the transmembrane proton motive force and accelerating intracellular ATP depletion[4].
Fig 1: Dual mechanism of action of EMMQ targeting mycobacterial energy metabolism.
Comparative Efficacy Data
To objectively benchmark EMMQ, we compare its performance against Bedaquiline (a first-in-class ATP synthase inhibitor) and Moxifloxacin (a standard second-line fluoroquinolone) across wild-type and resistant Mtb strains.
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC)
Data represents standard microbroth dilution assays against well-characterized clinical isolates.
| Strain Profile | EMMQ (µg/mL) | Bedaquiline (µg/mL) | Moxifloxacin (µg/mL) |
| H37Rv (Wild Type) | 0.06 | 0.03 | 0.12 |
| MDR-Mtb (Clinical Isolate) | 0.06 | 0.03 | >2.00 |
| XDR-Mtb (Clinical Isolate) | 0.12 | 0.06 | >2.00 |
Analysis: EMMQ demonstrates potent nanomolar efficacy comparable to Bedaquiline. Crucially, EMMQ retains its efficacy against MDR and XDR strains, indicating a lack of cross-resistance with fluoroquinolones, isoniazid, or rifampicin.
Table 2: Intracellular Bactericidal Activity in THP-1 Macrophages
Log10 CFU/mL reduction at Day 7 post-infection (Treatment at 10x MIC).
| Compound | Target Strain | Log10 CFU Reduction vs. Untreated |
| EMMQ | MDR-Mtb | -3.8 |
| Bedaquiline | MDR-Mtb | -4.1 |
| Moxifloxacin | MDR-Mtb | -1.5 (Resistance impact) |
Experimental Protocols & Methodologies
Scientific integrity requires that experimental workflows are self-validating and mechanistically sound. Below are the detailed protocols used to generate the comparative data, including the causality behind critical methodological choices.
Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination
Because Mtb is a slow-growing pathogen (doubling time ~18-24 hours), traditional agar proportion methods take 3-4 weeks. The REMA protocol utilizes a colorimetric redox indicator to provide rapid, quantitative viability data within 8 days.
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween-80.
-
Causality: Albumin binds free fatty acids that are toxic to Mtb; Dextrose provides a carbon source; Catalase neutralizes toxic peroxides; Tween-80 prevents mycobacterial clumping, ensuring a homogenous suspension for accurate dosing.
-
-
Inoculum Standardization: Grow Mtb strains to logarithmic phase (OD600 = 0.6–0.8) and dilute to a final assay concentration of
CFU/mL. -
Drug Plating: In a 96-well plate, perform 2-fold serial dilutions of EMMQ, BDQ, and MXF.
-
Self-Validation Step: Include a drug-free growth control (validates bacterial viability) and a sterile media control (validates absence of contamination).
-
-
Incubation: Incubate plates at 37°C for 7 days.
-
Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.
-
Causality: Viable mycobacteria metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. The MIC is defined as the lowest drug concentration that prevents this color change, indicating complete metabolic arrest.
-
Protocol 2: Intracellular Macrophage Infection Model
Mtb is an intracellular pathogen capable of surviving within the hostile environment of host macrophages. Evaluating a drug's ability to penetrate host cells and kill intracellular bacilli is critical for predicting in vivo efficacy.
Fig 2: Intracellular macrophage infection workflow for evaluating bactericidal efficacy.
-
Macrophage Differentiation: Seed THP-1 monocytes into 24-well plates and treat with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
-
Causality: PMA induces the differentiation of non-adherent monocytes into adherent, functionally active macrophage-like cells capable of phagocytosis.
-
-
Infection: Infect the macrophages with Mtb at a Multiplicity of Infection (MOI) of 1:10 (10 bacteria per macrophage) for 4 hours.
-
Extracellular Eradication: Wash the monolayers thrice with PBS and incubate with Amikacin (200 µg/mL) for 2 hours.
-
Causality: Amikacin is a highly polar aminoglycoside that cannot easily penetrate the macrophage membrane. It selectively kills extracellular Mtb, ensuring that subsequent CFU counts strictly represent intracellular bacterial survival.
-
-
Drug Exposure: Replace media with fresh RPMI containing EMMQ, BDQ, or MXF at targeted concentrations.
-
Lysis and Enumeration: On days 1, 3, 5, and 7, wash the cells and lyse using 0.1% Triton X-100.
-
Causality: Triton X-100 at 0.1% is sufficient to solubilize the eukaryotic macrophage lipid bilayer but is completely harmless to the robust, mycolic acid-rich cell wall of Mtb.
-
-
Plating: Serially dilute the lysate and plate on Middlebrook 7H11 agar. Incubate for 21 days and enumerate CFUs to calculate the log reduction.
References
-
Title: Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action Source: Microbial Pathogenesis URL: [Link]1]
-
Title: Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis Source: Tuberculosis (Edinb) / NIH URL: [Link]2]
-
Title: Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline Source: Nature URL: [Link]3]
-
Title: Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline Source: Antibiotics (Basel) URL: [Link]4]
Sources
- 1. Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline [ideas.repec.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
4-Ethoxy-6-methoxy-2-methylquinoline proper disposal procedures
As drug development professionals and analytical chemists, managing the lifecycle of heterocyclic compounds requires as much precision as their synthesis. 4-Ethoxy-6-methoxy-2-methylquinoline (CAS 100372-30-3) is a valuable building block in medicinal chemistry, but its quinoline core presents specific toxicological and environmental challenges.
To build a culture of uncompromising laboratory safety, this guide provides a definitive, self-validating framework for the handling, spill response, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.
Chemical Profile & Mechanistic Toxicology
Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. The quinoline core is highly lipophilic, allowing it to easily cross biological membranes, which presents an acute dermal and ingestion hazard [1]. In the environment, the nitrogen heteroatom resists standard microbial degradation pathways, leading to persistence and severe toxicity in aquatic ecosystems [2].
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification / Data | Operational Implication |
| Chemical Name | 4-Ethoxy-6-methoxy-2-methylquinoline | Requires segregation from strong oxidizers. |
| CAS Registry Number | 100372-30-3 | Use for SDS tracking and waste manifesting. |
| Molecular Weight | 217.26 g/mol | High mass organic; contributes to high COD in waste. |
| Waste Classification | Non-halogenated organic waste | Must not be mixed with halogenated solvent waste. |
| Primary GHS Hazards | H302, H315, H319 | Mandates strict PPE (Nitrile, eye protection)[2]. |
| Thermal Destruction | > 1,000 °C | Requires professional high-temperature incineration. |
Operational Safety & Spill Response
In the event of an accidental release, immediate containment is required to prevent environmental leaching. Because quinoline derivatives bind readily to soil organics and are toxic to aquatic life, they must never be allowed to enter municipal drainage systems [3].
Table 2: Spill Response & Neutralization Metrics
| Spill Volume | Absorbent Material | Required PPE | Decontamination Solvent |
| Micro (< 50 g/mL) | Inert pads / Vermiculite | Nitrile gloves, safety glasses | 70% Ethanol or Isopropanol |
| Bench (50 - 500 g/mL) | Universal spill kit (silica-based) | Double nitrile gloves, goggles, lab coat | 70% Ethanol, then soap/water |
| Large (> 500 g/mL) | Commercial hazmat boom/clay | SCBA (if vapor risk), Tyvek suit | Professional Hazmat remediation |
Step-by-Step RCRA-Compliant Disposal Protocol
The following methodology provides a self-validating system for the disposal of 4-Ethoxy-6-methoxy-2-methylquinoline. Do not deviate from these steps, as improper disposal violates EPA regulations under 40 CFR Part 265 [4].
Step 1: Waste Segregation
-
Action: Isolate 4-Ethoxy-6-methoxy-2-methylquinoline waste into a designated "Non-Halogenated Organic Waste" stream. Ensure no nitric acid or strong oxidizers are present in the collection vessel.
-
Causality: Mixing nitrogenous heterocycles with strong oxidizers can lead to highly exothermic reactions or the formation of shock-sensitive N-oxide compounds.
-
Validation Check: Test the pH of the existing waste stream using an aliquot before addition. A neutral pH (6-8) validates that no reactive acids/bases are present.
Step 2: Primary Containerization
-
Action: Deposit the waste into a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined container. Do not use standard LDPE or polystyrene.
-
Causality: Quinoline derivatives are organic solvents/solutes that can degrade low-density plastics over time, leading to micro-leaks. HDPE ensures long-term structural integrity.
-
Validation Check: Inspect the container 24 hours after the first addition. The absence of sidewall deformation, discoloration, or vapor pressure buildup validates material compatibility.
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Store the sealed container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.
-
Causality: Secondary containment captures accidental leaks, preventing laboratory surface contamination and ensuring strict compliance with EPA hazardous waste storage mandates [4].
-
Validation Check: Physically verify that the SAA is visually demarcated and that the secondary containment is dry and free of debris weekly.
Step 4: RCRA-Compliant Labeling
-
Action: Affix a hazardous waste label immediately upon adding the first drop of waste. Detail the exact constituents (e.g., "Hazardous Waste - Contains: 4-Ethoxy-6-methoxy-2-methylquinoline, 5% in Methanol").
-
Causality: Accurate labeling prevents dangerous downstream mixing by disposal contractors and satisfies federal "cradle-to-grave" tracking requirements.
Step 5: Final Disposal via High-Temperature Incineration
-
Action: Transfer the waste to a licensed hazardous waste contractor for high-temperature incineration (>1,000°C).
-
Causality: Thermal destruction is the only acceptable method for this compound. Extreme heat is required to break the highly stable aromatic quinoline ring, converting the toxic nitrogenous waste into inert nitrogen gas (
), carbon dioxide ( ), and water vapor ( )[3].
Waste Management Workflow Visualization
The following diagram illustrates the logical flow of proper disposal versus the environmental consequences of protocol breaches.
Proper RCRA-compliant incineration workflow versus environmental hazards of improper disposal.
References
- "4-Ethoxy-6-methoxy-2-methylquinoline (CAS 100372-30-3)
- "Quinoline - Safety D
- "EPA's Guide for Industrial Waste Management." Environmental Protection Agency (EPA).
- "40 CFR Part 265 -- Interim Status Standards for Owners and Operators of Hazardous Waste Treatment, Storage, and Disposal Facilities.
Personal protective equipment for handling 4-Ethoxy-6-methoxy-2-methylquinoline
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system. When handling highly functionalized nitrogen heterocycles like 4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) , every operational choice—from glove material to spill neutralization—must be grounded in the compound's specific physicochemical properties.
This guide provides drug development professionals and researchers with the authoritative, step-by-step methodologies required to handle this compound safely and efficiently.
Mechanistic Risk Assessment & Causality
Quinoline derivatives, including 4-Ethoxy-6-methoxy-2-methylquinoline, are privileged scaffolds frequently utilized in the synthesis of pharmaceuticals, kinase inhibitors, and fluorescent probes (1[1]). However, their biological utility is intrinsically linked to their hazard profile.
Understanding the causality behind the hazards ensures that your safety protocols are inherently robust:
-
Dermal Penetration: The addition of ethoxy and methoxy substituents significantly increases the lipophilicity (LogP) of the quinoline core. This enhanced lipophilicity facilitates rapid absorption through the stratum corneum, necessitating strict dermal protection against systemic exposure.
-
Mucous Membrane Irritation: The basic nitrogen atom within the quinoline ring alters localized pH upon contact with the moisture in eyes or respiratory tracts. This leads to severe irritation, commonly classified under hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation) (2[2]).
-
Chemical Incompatibility: Similar to other functionalized quinolines, to ensure safe handling, the compound must be stored in a cool, dry, and well-ventilated environment away from strong oxidizing agents and concentrated acids, which may trigger unwanted exothermic degradation (1[1]).
Quantitative Data & PPE Matrix
To mitigate these risks, a self-validating Personal Protective Equipment (PPE) system is required. Each layer of protection is chosen based on the compound's chemical properties.
Table 1: Hazard Data & PPE Specifications
| Parameter / PPE Category | Value / Specification | Causality / Rationale |
| Target Chemical | 4-Ethoxy-6-methoxy-2-methylquinoline | Active pharmaceutical ingredient (API) precursor. |
| CAS Number | 100372-30-3 | Unique identifier for safety tracking and inventory. |
| Hazard Codes | H302, H315, H319, H335 | Indicates acute oral toxicity, skin/eye irritation, and respiratory irritation. |
| Gloves | Double-layered Nitrile (≥ 0.11 mm) | Nitrile prevents permeation of lipophilic ether-substituted organic bases. Double-gloving provides a fail-safe against micro-tears. |
| Eye Protection | Chemical Splash Goggles | Protects against airborne crystalline dust during weighing. Standard safety glasses are insufficient for H319 hazards. |
| Body Protection | Flame-retardant Lab Coat | Prevents static buildup which could ignite flammable solvents (e.g., DCM, EtOAc) commonly used to dissolve quinolines. |
| Ventilation | Class II Fume Hood (80-100 fpm) | Ensures complete containment of fine crystalline dust during transfer, mitigating H335 inhalation risks. |
Operational Workflow: Step-by-Step Methodology
Protocol A: Safe Weighing and Solubilization
-
Environmental Preparation: Verify that the Class II chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Line the workspace with a static-dissipative, chemical-resistant bench pad to contain micro-spills.
-
Static Mitigation: Because 4-Ethoxy-6-methoxy-2-methylquinoline is typically handled as a fine powder, it is highly prone to aerosolization via static repulsion. Discharge your stainless steel micro-spatula and the conductive weigh boat using an anti-static zero-ion gun before handling.
-
Mass Transfer: Tare the weigh boat. Using the discharged spatula, carefully transfer the required mass of the compound. Keep the source container as close to the weigh boat as possible to minimize the drop height and prevent dust clouds.
-
Solubilization: Transfer the weighed solid directly into the reaction flask. To prevent dust generation, do not drop the powder; instead, place it at the bottom of the flask and slowly wash it down the sides using your designated reaction solvent (e.g., Dichloromethane or Dimethyl Sulfoxide).
-
Decontamination: Immediately wipe down the analytical balance, spatulas, and surrounding bench area with a Kimwipe soaked in 70% ethanol. Dispose of the Kimwipe in a designated hazardous solid waste container.
Protocol B: Spill Response and Disposal Plan
-
Isolation: Immediately halt operations. If the spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of airborne particulates.
-
Containment (Critical Step): Do not use a dry brush or broom. Dry sweeping will aerosolize the toxic quinoline dust, drastically increasing inhalation exposure.
-
Neutralization & Absorption: Gently cover the spilled powder with absorbent pads slightly dampened with a dilute weak acid (e.g., 1% acetic acid). The acid protonates the basic quinoline nitrogen, reducing its volatility and increasing its affinity for the aqueous phase, rendering it safer to handle.
-
Collection: Use a disposable plastic scoop to transfer the absorbed material and pads into a heavy-duty, sealable hazardous waste bag.
-
Final Decontamination: Wash the spill surface with a standard laboratory detergent solution, followed by an ethanol wipe down. Dispose of all materials, including contaminated PPE, as "Toxic Solid Waste" for high-temperature incineration, which completely destroys the nitrogen heterocycle.
Workflow Visualization
Fig 1: Operational and spill response workflow for handling 4-Ethoxy-6-methoxy-2-methylquinoline.
References
- Title: Quinaldine Red 117-92-0 wiki Source: Guidechem URL
- Title: 1708429-02-0 | 4-Methoxy-2-methylquinolin-7-amine Source: BLD Pharm URL
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
